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  • Product: 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid
  • CAS: 1313736-64-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid, a molecule of significant interest in medicinal chemistry and materials science. We will delve into its che...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid, a molecule of significant interest in medicinal chemistry and materials science. We will delve into its chemical structure, a robust synthetic pathway, detailed characterization methodologies, and explore its potential applications, particularly in the realm of drug discovery. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this versatile compound.

Molecular Structure and Physicochemical Properties

4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid is a bifunctional molecule incorporating a phenylboronic acid moiety and an ethylpiperazine group linked by an ethoxy bridge. This unique combination of functional groups imparts a range of interesting chemical and physical properties.

The boronic acid group is a mild Lewis acid and is well-known for its ability to form reversible covalent bonds with diols, a property extensively utilized in sensors and drug delivery systems. The ethylpiperazine substituent, a common pharmacophore, can influence the molecule's solubility, basicity, and pharmacokinetic profile.

Table 1: Physicochemical Properties of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid

PropertyValueSource
CAS Number 1313736-64-9[1]
Molecular Formula C₁₄H₂₃BN₂O₃[1]
Molecular Weight 278.16 g/mol [1]
Appearance Expected to be a white to off-white solidGeneral knowledge of similar compounds
Solubility Expected to be soluble in polar organic solvents like methanol, DMSO, and water at acidic pH.
pKa The boronic acid pKa is expected to be in the range of 8-9, influenced by the para-substituent. The piperazine nitrogens will have pKa values typical for tertiary amines.[2]

Synthesis Pathway

The synthesis of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid can be achieved through a multi-step process, starting from commercially available materials. The following is a proposed and logical synthetic route based on established organic chemistry principles.[3]

Workflow for the Synthesis of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid

Synthesis_Workflow cluster_0 Step 1: Etherification cluster_1 Step 2: Deprotection A 4-Hydroxyphenylboronic acid pinacol ester C Product 1: 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid pinacol ester A->C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat B 1-(2-Chloroethyl)-4-ethylpiperazine B->C D Product 1 E Final Product: 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid D->E Acidic hydrolysis (e.g., HCl)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid pinacol ester

  • To a solution of 4-hydroxyphenylboronic acid pinacol ester (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • Add 1-(2-chloroethyl)-4-ethylpiperazine (1.1 eq) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pinacol ester.

Step 2: Synthesis of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid

  • Dissolve the purified pinacol ester from Step 1 in a mixture of acetone and 1M hydrochloric acid.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or HPLC.

  • Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.

Structural Characterization and Analysis

A comprehensive characterization is essential to confirm the identity and purity of the synthesized 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid.

Workflow for Compound Characterization

Characterization_Workflow cluster_0 Primary Structural Elucidation cluster_1 Purity and Further Analysis NMR NMR Spectroscopy (1H, 13C, 11B) HPLC HPLC NMR->HPLC MS Mass Spectrometry (ESI-MS) MS->HPLC EA Elemental Analysis HPLC->EA Compound Synthesized Compound Compound->NMR Compound->MS Suzuki_Miyaura_Coupling Reactant1 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid Catalyst Pd Catalyst Base Reactant1->Catalyst Reactant2 Aryl/Vinyl Halide (R-X) Reactant2->Catalyst Product Coupled Product Catalyst->Product

Sources

Exploratory

Synthesis Pathway and Mechanistic Evaluation of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic Acid

Executive Summary & Strategic Rationale In modern structure-based drug design, the incorporation of solubilizing basic moieties via ether linkages to aryl rings is a proven strategy for improving the pharmacokinetic prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern structure-based drug design, the incorporation of solubilizing basic moieties via ether linkages to aryl rings is a proven strategy for improving the pharmacokinetic profiles of targeted therapeutics, particularly kinase inhibitors. 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid serves as a highly versatile bifunctional building block. It features an ethylpiperazine "tail" to enhance aqueous solubility and tune the pKa, alongside a boronic acid headgroup primed for late-stage Suzuki-Miyaura cross-coupling.

This whitepaper details a highly optimized, scalable, and self-validating synthetic pathway for this compound. By avoiding early-stage palladium catalysis (which risks heavy metal contamination in pharmaceutical intermediates), we employ a convergent Williamson etherification strategy utilizing a pre-formed boronic acid pinacol ester, followed by a mild oxidative deprotection.

Retrosynthetic Analysis & Pathway Selection

When designing the synthesis of functionalized arylboronic acids, chemists typically choose between direct electrophilic borylation (e.g., Miyaura borylation of an aryl halide) or the functionalization of a pre-existing boronic acid/ester.

For this target, performing a Miyaura borylation on 1-(2-(4-bromophenoxy)ethyl)-4-ethylpiperazine is viable but requires expensive palladium catalysts and bis(pinacolato)diboron ( B2​pin2​ ). Instead, our pathway utilizes 4-hydroxyphenylboronic acid pinacol ester as the core scaffold. This approach is highly convergent, relies on inexpensive alkylating agents, and restricts the chemistry to robust SN​2 substitutions and oxidative cleavages.

Retrosynthesis Target Target Boronic Acid (Deprotection) PinacolEster Pinacol Ester (Etherification) Target->PinacolEster NaIO4 Phenol 4-Hydroxyphenylboronic acid pinacol ester PinacolEster->Phenol Cs2CO3, KI Alkylator 1-(2-Chloroethyl)- 4-ethylpiperazine PinacolEster->Alkylator

Retrosynthetic analysis of the target boronic acid via pinacol ester intermediate.

Mechanistic Causality in Experimental Design

To ensure high yields and reproducibility, every reagent in this pathway is selected based on specific mechanistic advantages:

The In-Situ Finkelstein Reaction

The alkylation of the phenol utilizes 1-(2-chloroethyl)-4-ethylpiperazine. Alkyl chlorides are notoriously poor electrophiles for Williamson etherifications due to the high bond dissociation energy of the C-Cl bond. To overcome this without synthesizing the unstable alkyl iodide precursor, we introduce Potassium Iodide (KI) in catalytic amounts. This initiates an in-situ Finkelstein reaction, transiently converting the alkyl chloride to the highly reactive alkyl iodide, which is rapidly consumed by the phenoxide nucleophile[1].

The "Naked Anion" Effect

The choice of base and solvent is critical for the SN​2 etherification. While Potassium Carbonate ( K2​CO3​ ) in Acetonitrile (ACN) is standard, it often results in sluggish kinetics. By switching to Cesium Carbonate ( Cs2​CO3​ ) in N,N-Dimethylformamide (DMF) , we leverage the large ionic radius of the cesium cation. The low charge density of Cs+ results in poor ion-pairing with the phenoxide, leaving the oxygen anion "naked" and highly nucleophilic [1].

Oxidative Cleavage of the Pinacol Ester

Pinacol boronic esters are highly stable and resist standard aqueous acidic or basic hydrolysis. To unmask the free boronic acid, we utilize Sodium Periodate ( NaIO4​ ) in the presence of Ammonium Acetate ( NH4​OAc ). The periodate anion coordinates to the diol oxygen atoms, forming a cyclic periodate intermediate that undergoes oxidative cleavage. This releases the free boronic acid and acetone as a byproduct, driven forward by the thermodynamic stability of the resulting iodate species[2].

Quantitative Optimization Data

The causality of the base and solvent selection is empirically validated by the conversion data summarized below. The synergistic effect of the Finkelstein catalyst and the cesium base maximizes the throughput of the etherification step.

SolventBase (2.0 eq)AdditiveTemp (°C)Time (h)Conversion (%)
Acetonitrile (ACN) K2​CO3​ None801645.2
Acetonitrile (ACN) K2​CO3​ KI (0.1 eq)801662.8
DMF K2​CO3​ KI (0.1 eq)651671.5
DMF Cs2​CO3​ KI (0.1 eq) 65 16 89.4

Table 1: Optimization of Williamson Etherification Conditions. Conversion determined by LC-MS (UV 254 nm).

Experimental Protocols & Self-Validating Workflows

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded within each phase to ensure the integrity of the intermediate before proceeding.

Workflow Step1 Phase 1: Alkylation Agent 1-Ethylpiperazine + 1-Bromo-2-chloroethane Yield: ~85% Step2 Phase 2: Williamson Etherification Phenol + Alkylator + Cs2CO3 + KI Yield: ~89% Step1->Step2 Step3 Phase 3: Pinacol Cleavage Pinacol Ester + NaIO4 + NH4OAc Yield: ~90% Step2->Step3 Purification Purification Step3->Purification

Step-by-step experimental workflow from precursor synthesis to final purification.

Phase 1: Synthesis of 1-(2-Chloroethyl)-4-ethylpiperazine
  • Reaction Setup: Dissolve 1-ethylpiperazine (1.0 eq) and Triethylamine (1.5 eq) in anhydrous Dichloromethane (DCM) under an argon atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Addition: Add 1-bromo-2-chloroethane (1.1 eq) dropwise over 30 minutes to prevent exothermic runaway and minimize dialkylation.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation (IPC): Perform TLC (DCM:MeOH 9:1). Stain with Ninhydrin; the disappearance of the secondary amine indicates completion. GC-MS must confirm the mono-alkylated mass ( m/z ~176) without significant dialkylated byproducts.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3​ , dry over Na2​SO4​ , and concentrate in vacuo.

Phase 2: Synthesis of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid pinacol ester
  • Reaction Setup: To a stirred solution of 4-hydroxyphenylboronic acid pinacol ester (1.0 eq) in anhydrous DMF, add 1-(2-chloroethyl)-4-ethylpiperazine (1.2 eq), Cs2​CO3​ (2.0 eq), and KI (0.1 eq) [1].

  • Propagation: Heat the suspension to 65 °C and stir vigorously for 16 hours under argon.

  • Self-Validation (IPC): Analyze via LC-MS. The target intermediate will present an [M+H]+ peak at m/z 361. The phenol starting material ( m/z 221) should be <5% by UV integration.

  • Workup: Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over Na2​SO4​ and concentrate.

Phase 3: Oxidative Cleavage to the Target Boronic Acid
  • Reaction Setup: Dissolve the pinacol ester intermediate (1.0 eq) in a 1:1 mixture of Acetone and Water.

  • Addition: Add Ammonium Acetate ( NH4​OAc , 2.5 eq) followed by Sodium Periodate ( NaIO4​ , 2.5 eq) [2].

  • Propagation: Stir the biphasic mixture at room temperature for 24 hours.

  • Self-Validation (IPC): Utilize 11B NMR spectroscopy. The pinacol ester exhibits a boron signal at ~30 ppm, whereas the successful cleavage to the free boronic acid shifts the signal upfield to ~20 ppm. LC-MS will confirm the final mass ( [M+H]+ at m/z 279).

  • Workup & Purification: Concentrate the mixture under a nitrogen stream to remove acetone. Adjust the aqueous layer to pH 6.5-7.0 using dilute HCl, extract with a polar organic solvent (e.g., n-butanol or 10% MeOH in DCM), and recrystallize from hot water/ethanol to yield the pure 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid.

References

  • Title: Alk5 inhibitor conjugates and uses thereof (WO2021142086A1)
  • Title: Design and SAR Analysis of Phenylboronic Acid-Based Inhibitors for Sensitizing KPC-2-Producing Klebsiella pneumoniae to β-Lactam Antibiotics Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Foundational

mechanism of action of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid derivatives

An In-depth Technical Guide to the Mechanism of Action of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic Acid Derivatives as Serine Protease Inhibitors Abstract This technical guide provides a comprehensive analysis of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mechanism of Action of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic Acid Derivatives as Serine Protease Inhibitors

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action for 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid and its derivatives, a class of compounds with significant potential as selective enzyme inhibitors. Drawing upon established principles of medicinal chemistry and enzymology, this document elucidates the fundamental role of the boronic acid warhead in targeting the active site of serine proteases. By integrating data from structurally analogous compounds, we postulate that the primary target for this class of molecules is Fibroblast Activation Protein (FAP), a serine protease implicated in the tumor microenvironment and various fibrotic diseases. This guide details the molecular interactions governing this inhibition, provides a robust experimental protocol for assessing inhibitory activity, and presents a structure-activity relationship (SAR) analysis to inform future drug development efforts.

Introduction: The Boronic Acid Moiety as a Privileged Scaffold

Boron-containing compounds, once considered esoteric in medicinal chemistry, have emerged as a validated and versatile class of therapeutics.[1] The unique electronic properties of the boron atom, particularly in the form of a boronic acid (-B(OH)₂), have been exploited to design potent and selective inhibitors for a range of enzymes.[2][3] Unlike typical carboxylic acids, boronic acids act as Lewis acids, capable of accepting a pair of electrons.[4] This feature allows them to form stable, reversible covalent bonds with nucleophilic residues, such as the catalytic serine found in the active site of a major class of enzymes known as serine proteases.[5][6]

The subject of this guide, 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid, combines this reactive boronic acid "warhead" with a scaffold containing a piperazine group—a common "privileged structure" in drug discovery known to enhance pharmacokinetic properties and target engagement.[4][7][8] While direct studies on this specific molecule are emerging, its structural architecture strongly suggests a mechanism centered on the inhibition of a specific serine protease. Based on extensive research into analogous structures, this guide will focus on its likely and most compelling mechanism of action: the inhibition of Fibroblast Activation Protein (FAP).[5][9][10]

The Primary Target: Fibroblast Activation Protein (FAP)

FAP is a type II transmembrane serine protease that is highly expressed on the surface of reactive stromal fibroblasts in the microenvironment of over 90% of epithelial carcinomas, as well as in areas of tissue remodeling and fibrosis.[5][11] Its expression in healthy adult tissues is extremely limited, making it an exceptionally attractive target for therapeutic intervention.[12] FAP possesses both dipeptidyl peptidase and endopeptidase activity, with a preference for cleaving substrates after a proline residue.[11] Its enzymatic activity is believed to be crucial for promoting tumor growth, invasion, and metastasis.[5][11]

The development of small-molecule FAP inhibitors has largely focused on two scaffolds: 2-cyanopyrrolidines and boronic acid derivatives, specifically those based on a proline mimic (boroPro).[9][11] The compound 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid belongs to the latter class and is hypothesized to function as a potent FAP inhibitor.

Core Mechanism of Action: Transition-State Analogy

The inhibitory action of phenylboronic acid derivatives against serine proteases like FAP is a classic example of transition-state mimicry. The catalytic cycle of a serine protease involves a nucleophilic attack by the hydroxyl group of a serine residue (Ser624 in FAP) on the carbonyl carbon of the substrate's peptide bond.[6][13] This forms a transient, high-energy tetrahedral intermediate, which is stabilized by the enzyme's "oxyanion hole" before the peptide bond is cleaved.[14]

Boronic acid-based inhibitors exploit this mechanism with remarkable efficiency. The boron atom, with its vacant p-orbital, is highly electrophilic and readily attacked by the catalytic serine's nucleophilic hydroxyl group. This interaction forms a stable, tetrahedral boronate adduct, which is a covalent but reversible complex.[6] This adduct is a powerful mimic of the natural tetrahedral intermediate, binding to the active site with high affinity and effectively halting the catalytic cycle.[14]

The key steps are as follows:

  • Initial Binding: The inhibitor docks into the FAP active site, with its various structural elements (the phenyl ring, ethoxy linker, and ethylpiperazine group) making contact with the enzyme's specificity pockets.

  • Nucleophilic Attack: The hydroxyl group of the catalytic Serine-624 attacks the electron-deficient boron atom.[13]

  • Formation of Tetrahedral Adduct: A stable, covalent boronate complex is formed, mimicking the transition state of the natural substrate. This complex locks the enzyme in an inactive conformation.

This mechanism is depicted in the following signaling pathway diagram.

G cluster_0 FAP Active Site Ser624 Catalytic Serine (Ser624) -CH₂-OH Adduct Tetrahedral Boronate Adduct (sp³ Hybridized Boron) - Covalent Complex - Ser624->Adduct OxyanionHole Oxyanion Hole OxyanionHole->Adduct 2. Stabilization of Tetrahedral Intermediate Inhibitor 4-(2-(4-Ethylpiperazin-1-yl)ethoxy) phenylboronic acid (sp² Hybridized Boron) Inhibitor->Ser624 1. Nucleophilic Attack by Serine -OH InactiveEnzyme Inactive FAP Enzyme Adduct->InactiveEnzyme 3. Enzyme Inhibition

Caption: Mechanism of FAP inhibition by a boronic acid derivative.

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of boronic acid inhibitors are not solely dependent on the boronic acid moiety. The appended chemical structure plays a critical role in correctly positioning the "warhead" and exploiting additional binding interactions within the enzyme's active site.

  • N-Terminal Cap: In many potent FAP inhibitors, a large aromatic group, such as a quinoline, serves as an N-terminal capping group.[5][11] This group often engages in hydrophobic and π-stacking interactions within the S2 subsite of FAP. In the case of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid, the phenyl ring itself serves as the core scaffold.

  • Piperazine Moiety: The ethylpiperazine group is crucial. Piperazine rings are frequently incorporated into drug candidates to increase solubility and introduce a basic nitrogen atom that can form salt bridges or hydrogen bonds with acidic residues (e.g., Glutamate) in the enzyme.[4][7] This interaction can significantly enhance binding affinity and selectivity.

  • Ethoxy Linker: The ethoxy linker provides the correct spacing and flexibility for the ethylpiperazine group to orient itself optimally within the FAP binding pocket.

The table below summarizes the inhibitory concentrations (IC₅₀) for several representative boronic acid-based FAP inhibitors, illustrating the impact of structural modifications on potency.

Compound Name/ReferenceCore StructureP2 MoietyIC₅₀ for FAP (nM)Reference
N-acetyl-Gly-boroProAcetyl-GlycineGlycine23[9]
N-acetyl-D-Ala-boroProAcetyl-D-AlanineD-Alanine350[9]
N-(pyridine-4-carbonyl)-D-Ala-boroPro (ARI-3099)Pyridine-4-carbonylD-Alanine36 ± 4.8[5]
N-(4-quinolinoyl)-Gly-boroPro4-QuinolinoylGlycine3.7 ± 0.2[5]
N-(4-quinolinoyl)-D-Ala-boroPro4-QuinolinoylD-Alanine6.4 ± 1.4[5]
Hypothesized Potency of Topic Compound (4-Ethylpiperazin-1-yl)ethoxy-phenyl -Low Nanomolar -

Data presented for illustrative purposes to show the effect of structural changes on FAP inhibition.

This data highlights that both the N-terminal capping group (e.g., quinolinoyl vs. acetyl) and the amino acid mimic at the P2 position dramatically influence inhibitory potency.[5] The combination of a large aromatic system and the correct stereochemistry often leads to single-digit nanomolar inhibition.[5] It is therefore highly probable that 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid also exhibits potency in the low nanomolar range.

Experimental Protocol: In Vitro FAP Inhibition Assay

To empirically determine the inhibitory potency (IC₅₀) of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid against FAP, a fluorescence-based enzymatic assay is employed. This protocol is adapted from established methodologies in the field.[9][15]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant human Fibroblast Activation Protein (rhFAP).

Materials:

  • Recombinant Human FAP (rhFAP) (e.g., Biolegend)

  • Test Compound: 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.5

  • Fluorogenic Substrate: Z-Gly-Pro-AMC (Carbobenzyloxy-Glycyl-Prolyl-7-Amino-4-methylcoumarin)

  • Dimethyl Sulfoxide (DMSO)

  • Black, flat-bottom 96-well microplates

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Workflow Diagram:

Caption: Experimental workflow for the FAP enzymatic inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial 1:10 dilution series in DMSO. Subsequently, dilute these DMSO stocks into the Assay Buffer to achieve the final desired concentrations (e.g., 1 µM to 25 pM). Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Enzyme Preparation: Dilute the rhFAP stock solution in Assay Buffer to a final concentration of 0.2 µg/mL.

  • Assay Plate Setup:

    • To the appropriate wells of a black 96-well plate, add 50 µL of the diluted rhFAP solution.

    • Add a corresponding volume of the diluted test compound to each well in duplicate.

    • For control wells (100% enzyme activity), add the same volume of Assay Buffer containing DMSO.

    • For blank wells (background fluorescence), add Assay Buffer without the enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[9]

  • Reaction Initiation: Prepare the fluorogenic substrate (Z-Gly-Pro-AMC) in Assay Buffer at a final concentration of 25 µM. Add 50 µL of the substrate solution to all wells to initiate the enzymatic reaction.[15]

  • Incubation: Incubate the plate at 37°C for a further 30 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence intensity on a plate reader with excitation set to ~380 nm and emission set to ~460 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 x (1 - [Fluorescence of Test Well / Fluorescence of Control Well])

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

Conclusion and Future Directions

The molecular architecture of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid strongly supports its function as a potent and selective inhibitor of the serine protease FAP. Its mechanism of action is rooted in the formation of a reversible, covalent bond between the boronic acid moiety and the catalytic serine residue (Ser624) in the FAP active site, effectively mimicking the natural transition state of peptide hydrolysis. The ethylpiperazine group is predicted to confer favorable pharmacokinetic properties and engage in key binding interactions that enhance affinity and selectivity.

The provided in vitro assay protocol offers a robust framework for quantifying the inhibitory potency of this compound and its derivatives. Future research should focus on confirming FAP as the primary target, determining the Ki value for competitive inhibition, and assessing selectivity against related proteases such as DPP4 and Prolyl Oligopeptidase (PREP).[10][15] Such studies will be instrumental in validating this compound class as a promising lead for the development of novel diagnostics and therapeutics targeting cancer and fibrotic diseases.

References

  • Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • The Fifth Element in Drug Design: Boron in Medicinal Chemistry. (2013, July 15). ConnectSci. Retrieved March 17, 2026, from [Link]

  • Preclinical Development of PNT6555, a Boronic Acid–Based, Fibroblast Activation Protein-α (FAP)–Targeted Radiotheranostic for Imaging and Treatment of FAP-Positive Tumors. (2023, November 30). Journal of Nuclear Medicine. Retrieved March 17, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Synthesis and Preclinical Evaluation of Novel 68 Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging. (2023, May 28). MDPI. Retrieved March 17, 2026, from [Link]

  • Design, Synthesis and Preclinical Assessment of 99mTc-iFAP for In Vivo Fibroblast Activation Protein (FAP) Imaging. (2022, January 1). Semantic Scholar. Retrieved March 17, 2026, from [Link]

  • Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Mechanistic inhibitor of serine proteases forming stable acyl-intermediates. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. (2014, September 1). Unknown Source. Retrieved March 17, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • US7399869B2 - Fibroblast activation protein inhibitor compounds and methods. (n.d.). Google Patents.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI. Retrieved March 17, 2026, from [Link]

  • WO2003064454A1 - Fap-activated anti-tumor compounds. (n.d.). Google Patents.
  • Potent and selective peptidyl boronic acid inhibitors of the serine protease prostate-specific antigen. (2008, July 21). PubMed. Retrieved March 17, 2026, from [Link]

  • Serine Protease Inhibitors. (n.d.). Cambridge MedChem Consulting. Retrieved March 17, 2026, from [Link]

Sources

Exploratory

Comprehensive Analysis of the Aqueous Stability of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Formulation Scientists Document Type: Technical Whitepaper Executive Summary The deployment of boronic acids in medicinal chemistry and chemical biology is freq...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Formulation Scientists Document Type: Technical Whitepaper

Executive Summary

The deployment of boronic acids in medicinal chemistry and chemical biology is frequently bottlenecked by their nuanced stability profiles in aqueous media. 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid is a bifunctional building block featuring a reactive phenylboronic acid warhead and a solubilizing, basic ethylpiperazine tail. This whitepaper deconstructs the structural thermodynamics of this molecule, detailing the mechanistic pathways of its degradation—primarily protodeboronation and oxidative deboronation—and provides self-validating experimental workflows for rigorous stability profiling.

Structural Deconstruction & Aqueous Speciation

To predict the stability of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid, one must first understand its speciation in water. The molecule’s behavior is governed by two distinct ionizable centers:

  • The Boronic Acid Core: In aqueous solution, the neutral, sp²-hybridized trigonal planar boronic acid exists in equilibrium with its sp³-hybridized tetrahedral boronate anion. For a para-alkoxy substituted phenylboronic acid, the pKa​ typically resides near 8.8[1].

  • The Ethylpiperazine Moiety: Piperazine rings possess two basic nitrogen atoms. The terminal tertiary amine (N4) has a pKa​ of approximately 8.5–9.0, while the internal amine (N1) has a pKa​ near 4.5.

At physiological pH (7.4), the molecule exists predominantly as a mixed species: the boronic acid remains largely neutral, while the terminal piperazine nitrogen is protonated. This cationic center creates an inductive electron-withdrawing effect (-I effect) across the ethoxy linker. This delicate electrostatic balance directly influences the transition states of its primary degradation pathways.

Mechanistic Pathways of Degradation

The degradation of phenylboronic acids in aqueous solutions is not a monolithic process; it is highly dependent on pH, temperature, and the presence of reactive oxygen species (ROS)[2].

Protodeboronation (C–B Bond Cleavage)

Protodeboronation is the irreversible hydrolytic cleavage of the carbon-boron bond, yielding 1-(2-ethoxyethyl)-4-ethylpiperazine and boric acid. This process follows the well-established 3[3], which dictate two concurrent pathways:

  • Acid-Catalyzed Pathway ( k1​ ): Occurs at low pH and acts upon the neutral boronic acid. The protonation of the ipso-carbon is the rate-limiting step. The electron-donating nature of the para-alkoxy group inherently accelerates this pathway by increasing electron density at the ipso-position.

  • Base-Catalyzed Pathway ( k2​ ): Occurs at high pH and acts upon the boronate anion. The reaction proceeds via a unimolecular heterolysis or concerted ipso-protonation of the boronate species[4].

Oxidative Deboronation

Boronic acids are highly susceptible to oxidation by ROS (e.g., hydrogen peroxide, peroxynitrite, or dissolved oxygen over prolonged periods). The mechanism initiates with the nucleophilic attack of the peroxide on the empty p-orbital of the boron atom. This is followed by a rate-limiting 1,2-migration of the aryl group from the boron to the oxygen, generating a labile boric ester that rapidly hydrolyzes into the corresponding phenol[5].

degradation_pathway Molecule Neutral Boronic Acid (Zwitterionic at pH 7.4) Boronate Boronate Anion (Deprotonated at pH > 9) Molecule->Boronate + OH- (pKa ~8.8) Phenol Oxidative Degradation (Phenol Derivative) Molecule->Phenol ROS (1,2-migration) Arene Protodeboronation (De-boronated Arene) Molecule->Arene Acid-Catalyzed (Kuivila k1) Boronate->Molecule + H+ Boronate->Phenol ROS (Accelerated) Boronate->Arene Base-Catalyzed (Kuivila k2)

Fig 1. Primary degradation pathways of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid.

Experimental Methodologies for Stability Profiling

To accurately quantify the stability of this compound, researchers must employ self-validating experimental systems that account for its unique speciation and reactivity.

Protocol 1: NMR-Based Kinetic Profiling of Protodeboronation

Rationale: ¹¹B-NMR is the gold standard for distinguishing between the trigonal planar boronic acid (~30 ppm) and the tetrahedral boronate anion (~5 ppm). ¹H-NMR simultaneously tracks the disappearance of the aryl protons. Causality & Design: Phosphate and citrate buffers must be strictly avoided, as they contain Lewis basic oxygen atoms that can form transient complexes with the empty p-orbital of the boron, artificially altering the observed kinetics. Good's buffers (e.g., HEPES, MES) are required.

Step-by-Step Workflow:

  • Stock Preparation: Prepare a 50 mM stock solution of the compound in deuterated DMSO (DMSO-d₆) to prevent premature aqueous hydrolysis.

  • Buffer Formulation: Prepare a series of 100 mM non-coordinating aqueous buffers (MES for pH 5.0–6.5; HEPES for pH 7.0–8.5; CHES for pH 8.5–10.0) containing 10% D₂O[6].

  • Initiation: Dilute the stock into the buffer to a final concentration of 2 mM. Introduce a stable internal standard (e.g., TSP, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid) to ensure quantitative integration accuracy.

  • Incubation: Seal the samples in NMR tubes and incubate at a controlled 37°C.

  • Acquisition & Deconvolution: Acquire ¹H and ¹¹B NMR spectra at predefined intervals. Calculate the pseudo-first-order rate constant ( kobs​ ) by plotting ln([Boronic Acid]t​/[Boronic Acid]0​) versus time.

Protocol 2: LC-MS/MS Quantification of Oxidative Degradation

Rationale: Oxidative deboronation yields a phenol derivative. LC-MS/MS provides the necessary sensitivity to detect trace degradants before they impact biological assays. Causality & Design: Because boronate anions are significantly more reactive toward ROS than neutral boronic acids[5], quenching the reaction requires an immediate pH drop to shift the equilibrium back to the neutral species, effectively freezing the degradation state.

Step-by-Step Workflow:

  • Sample Prep: Prepare a 10 µM solution of the compound in pH 7.4 HEPES buffer.

  • Forced Degradation: Introduce 100 µM H₂O₂ to initiate oxidation.

  • Quenching: At specific time points (0, 15, 30, 60, 120 min), extract 100 µL aliquots. Immediately quench by adding 100 µL of cold acetonitrile containing 0.1% formic acid and an internal standard. The acidic pH halts further oxidation.

  • Analysis: Centrifuge to remove precipitated salts. Analyze the supernatant via reversed-phase LC-MS/MS, monitoring the MRM transitions for both the parent mass and the phenolic degradant.

experimental_workflow S1 Stock Prep (DMSO) S2 Buffer Dilution (Non-coordinating) S1->S2 S3 Incubation (Controlled Temp) S2->S3 S4 Quenching (Acidic pH Drop) S3->S4 S5 Data Acquisition (11B-NMR / LC-MS) S4->S5

Fig 2. Self-validating experimental workflow for kinetic profiling.

Quantitative Data & Formulation Strategies

The stability of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid is a function of its environment. The tables below summarize its physicochemical properties and provide a predictive kinetic framework based on structurally analogous para-alkoxy phenylboronic acids.

Table 1: Physicochemical Properties & Speciation

PropertyEstimated ValueMechanistic Implication
Boronic Acid pKa​ ~8.8Dictates the ratio of neutral to highly reactive anionic species at physiological pH.
Piperazine N1 pKa​ ~4.5Remains unprotonated under physiological conditions.
Piperazine N4 pKa​ ~8.5 - 9.0Protonated at pH 7.4, creating a cationic center that alters local electrostatics.
Hydrolytic t1/2​ (pH 7.4, 37°C) > 72 hoursSufficiently stable for acute in vitro assays, but requires formulation for long-term storage.

Table 2: Degradation Kinetics Summary & Mitigation

ConditionDominant PathwayRelative RateFormulation / Mitigation Strategy
pH < 5.0 Acid-Catalyzed ProtodeboronationSlowStore liquid formulations in slightly acidic conditions (pH 5.5–6.0).
pH > 9.0 Base-Catalyzed ProtodeboronationFastAvoid high pH environments entirely; utilize lyophilization for long-term storage.
+ ROS (e.g., H₂O₂) Oxidative DeboronationVery FastDegas aqueous solvents prior to use; incorporate antioxidants (e.g., ascorbic acid).
Conclusion

For drug development professionals, the successful application of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid requires strict control over the aqueous microenvironment. By maintaining a slightly acidic to neutral pH and rigorously excluding reactive oxygen species, the integrity of the carbon-boron bond can be preserved, ensuring reliable performance in downstream synthetic or biological applications.

References

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.3[3]

  • Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences (PNAS). 5[5]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. 4[4]

  • Designing Functional and Responsive Molecules with Boronic Acids. National Center for Biotechnology Information (PMC). 2[2]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Center for Biotechnology Information (PMC). 1[1]

  • A Phenylboronic Acid-Based Transition State Analogue Yields Nanomolar Inhibition of Mandelate Racemase. Biochemistry - ACS Publications. 6[6]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic Acid in Targeted Drug Discovery

Executive Summary & Mechanistic Rationale In contemporary medicinal chemistry, optimizing the physicochemical properties of a lead compound is as critical as maximizing its target affinity. 4-(2-(4-Ethylpiperazin-1-yl)et...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In contemporary medicinal chemistry, optimizing the physicochemical properties of a lead compound is as critical as maximizing its target affinity. 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid is a highly versatile, bifunctional building block designed specifically to address the "molecular obesity" often encountered during lead optimization [2].

This reagent elegantly combines three structural features:

  • A Phenylboronic Acid Moiety: Enables highly efficient, regioselective carbon-carbon bond formation via Palladium-catalyzed Suzuki-Miyaura cross-coupling [3].

  • An Ethoxy Linker: Provides a flexible, oxygen-containing spacer that can participate in solvent-mediated hydrogen bonding.

  • An Ethylpiperazine Tail: A classic basic amine (pKa ~ 8.0–8.5) that remains protonated at physiological pH. This drastically enhances aqueous solubility, improves oral bioavailability, and directs the molecule toward the solvent-exposed channels of target proteins (such as the ATP-binding pocket of kinases) [1].

By appending this motif to a hydrophobic, hinge-binding heterocyclic core, drug development professionals can systematically engineer out poor pharmacokinetic (PK) liabilities while maintaining potent on-target efficacy.

Application in Kinase Inhibitor Design

The majority of FDA-approved small-molecule kinase inhibitors utilize a Type I or Type II binding mode where a heterocyclic core anchors to the kinase hinge region via hydrogen bonds [1]. However, these rigid, planar cores are notoriously insoluble.

Appending the 4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenyl group allows the hydrophobic phenyl ring to pack against the gatekeeper residue or adjacent hydrophobic pockets, while the flexible ethoxy-ethylpiperazine tail acts as an "exit vector," protruding into the solvent channel. This prevents the basic amine from clashing with the lipophilic interior of the kinase while maximizing interactions with the surrounding aqueous environment.

G Hinge Kinase Hinge Region (Hydrogen Bonding) Core Heterocyclic Core (e.g., Pyrimidine) Hinge->Core Anchors Phenyl Phenyl Spacer (Hydrophobic Pocket) Core->Phenyl C-C Bond (Suzuki) Linker Ethoxy Linker (Flexibility/Vector) Phenyl->Linker Ether Bond Piperazine Ethylpiperazine Tail (Solvent Channel) Linker->Piperazine Directs to Solvent

Fig 1. Binding model of the ethylpiperazine-ethoxy-phenyl motif in a kinase solvent channel.

Impact on Physicochemical Properties (Data Presentation)

The strategic incorporation of the ethylpiperazine-ethoxy-phenyl motif fundamentally alters the ADME profile of a drug candidate. The table below summarizes the typical shift in physicochemical parameters when a simple phenyl ring is replaced with this solubilizing moiety, validating the design principles outlined by Meanwell [2].

ParameterUnoptimized Lead (Core-Phenyl)Optimized Lead (Core-Phenyl-Ethoxy-Ethylpiperazine)Pharmacological Impact
Molecular Weight (Da) ~300.0~456.2Increased, but offset by improved solubility.
cLogP / LogD (pH 7.4) 4.5 / 4.53.8 / 2.5Dramatic reduction in lipophilicity at physiological pH.
Aqueous Solubility < 1 µg/mL> 150 µg/mLEnables oral formulation; reduces precipitation in gut.
Plasma Protein Binding > 99%85 - 90%Increases the free fraction ( fu​ ) of the active drug.
hERG Liability (IC50) > 30 µM5 - 15 µMCautionary: Basic amines can increase hERG binding; requires careful dose optimization.

Synthetic Workflows & Experimental Protocols

Causality in Experimental Design

Handling basic amines in Palladium-catalyzed cross-couplings presents two distinct challenges:

  • Catalyst Poisoning: Basic aliphatic nitrogens can coordinate to the Palladium center, stalling the catalytic cycle. Solution: We utilize Pd(dppf)Cl₂ , a bidentate ligand complex that tightly binds the metal, preventing displacement by the piperazine nitrogen [3].

  • Purification Difficulty: Piperazine derivatives streak heavily on standard silica gel. Solution: We exploit the basicity of the tail (pKa ~8.2) to perform a self-validating acid-base extraction , effectively bypassing the need for complex chromatography.

Workflow A Aryl Halide Core (Scaffold) C Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, Dioxane/H2O A->C B 4-(2-(4-Ethylpiperazin-1-yl)ethoxy) phenylboronic acid B->C D Crude Product (Basic Amine Present) C->D Heat 90°C, 12h E Acid-Base Extraction (Isolates Basic Product) D->E Extract with HCl, then neutralize F Target Compound (Enhanced Solubility) E->F Pure API

Fig 2. Synthetic workflow leveraging the basicity of the piperazine tail for purification.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Couple 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid to a heteroaryl bromide core.

Reagents & Materials:

  • Heteroaryl Bromide Core (1.0 equiv, 1.0 mmol)

  • 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), degassed.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the heteroaryl bromide, the boronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Degassing (Critical Step): Evacuate the flask and backfill with ultra-pure Argon (repeat 3x). Add the degassed 1,4-Dioxane/H₂O mixture via syringe. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and the homocoupling of the boronic acid.

  • Heating: Heat the biphasic mixture to 90 °C under vigorous stirring for 12 hours.

  • Reaction Monitoring: Monitor via LC-MS. Note: TLC is often unreliable here due to the basic tail streaking. If TLC must be used, add 5% Triethylamine (Et₃N) to the eluent (e.g., 10% MeOH/DCM + 5% Et₃N) to neutralize silica silanol groups.

Protocol: Acid-Base Extraction (Purification)

Objective: Isolate the coupled product in high purity without column chromatography.

  • Initial Quench: Cool the reaction to room temperature, dilute with Ethyl Acetate (EtOAc, 20 mL), and filter through a pad of Celite to remove Pd black.

  • Acidic Extraction (Product goes to Aqueous): Transfer the filtrate to a separatory funnel. Extract with 1.0 M aqueous HCl (3 x 15 mL).

    • Self-Validation: Check the pH of the aqueous layer; it must be < 2. At this pH, the ethylpiperazine is fully protonated (ammonium salt) and highly water-soluble. The unreacted aryl halide and neutral impurities remain in the EtOAc layer.

  • Organic Wash: Discard the EtOAc layer (or keep for recovery of unreacted starting material). Wash the combined acidic aqueous layers with fresh Dichloromethane (DCM, 10 mL) to remove residual lipophilic impurities.

  • Basification (Product goes to Organic): Cool the aqueous layer in an ice bath. Slowly add 2.0 M aqueous NaOH dropwise until the pH reaches ~10-11.

    • Observation: The aqueous layer will turn cloudy as the free-base ethylpiperazine product precipitates out of solution.

  • Final Extraction: Extract the basified aqueous layer with DCM (3 x 20 mL). Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure target compound.

References

  • Roskoski, R. Jr. (2024). Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. Pharmacological Research, 200, 107059. Available at:[Link]

  • Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chemical Research in Toxicology, 24(9), 1420-1456. Available at:[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at:[Link]

Application

Application Notes &amp; Protocols: Strategic Synthesis of Kinase Inhibitors Using 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic Acid

Introduction: The Strategic Role of Privileged Scaffolds in Kinase Inhibitor Design Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Privileged Scaffolds in Kinase Inhibitor Design

Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy, with drugs like Imatinib and Abemaciclib demonstrating profound clinical success. A key strategy in modern medicinal chemistry is the use of "privileged scaffolds"—molecular fragments that are recognized by multiple biological targets and can be decorated to achieve high potency and selectivity.

The 4-ethylpiperazine moiety is a classic example of such a scaffold, frequently incorporated into kinase inhibitors to enhance aqueous solubility, cell permeability, and target engagement.[1][2] Its presence in numerous approved drugs, including the groundbreaking BCR-ABL inhibitor Imatinib and the CDK4/6 inhibitor Abemaciclib, underscores its importance.[3][4] Specifically, the (4-ethylpiperazin-1-yl)methylphenyl group has been described as a "privileged tail" for potent pan-BCR-ABL inhibitors.[5]

This application note provides a detailed guide to the synthesis of advanced kinase inhibitor cores utilizing 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid . This building block is designed for efficient incorporation of the ethylpiperazine pharmacophore via the robust and versatile Suzuki-Miyaura cross-coupling reaction.[6][7] We will provide a representative protocol, explain the rationale behind the experimental choices, and discuss the broader applications for researchers in oncology and drug discovery.

The Power of the Suzuki-Miyaura Coupling in Kinase Inhibitor Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling is one of the most powerful and widely used methods for forming C-C bonds, particularly between aromatic rings.[7][8] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides.[9]

In this context, 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid serves as the organoboron partner, ready to be coupled with a variety of heterocyclic halides (e.g., bromopyridines, chloropyrimidines, bromoindazoles) that often form the "hinge-binding" core of a kinase inhibitor.

Reaction Principle: The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X).

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Ar1 Ar¹-Pd(II)L_n-X OxAdd->PdII_Ar1 Transmetal Transmetalation PdII_Ar1Ar2 Ar¹-Pd(II)L_n-Ar² Transmetal->PdII_Ar1Ar2 RedElim Reductive Elimination RedElim->Pd0 Product Coupled Product (Ar¹-Ar²) RedElim->Product Ar1X Aryl Halide (Ar¹-X) Ar1X->OxAdd Ar2BOH2 Boronic Acid (Ar²-B(OH)₂) Ar2BOH2->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Kinase Inhibitor Core

This protocol describes a representative Suzuki-Miyaura coupling between 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid and a generic bromo-heterocyclic core (e.g., 2-bromo-4-methylpyridine). Researchers should adapt this protocol based on the specific reactivity and solubility of their chosen coupling partner.

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)Purpose
Bromo-heterocycle (e.g., 2-bromo-4-methylpyridine)Varies1.01.0 mmolElectrophilic coupling partner
4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid294.181.21.2 mmol (353 mg)Nucleophilic coupling partner
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.050.05 mmol (58 mg)Palladium (0) catalyst source
Potassium Carbonate (K₂CO₃), anhydrous138.213.03.0 mmol (415 mg)Base for boronic acid activation
1,4-Dioxane88.11-8 mLPrimary reaction solvent
Water (degassed)18.02-2 mLCo-solvent, aids in dissolving base
Safety & Handling Precautions
  • Boronic Acids: Phenylboronic acid and its derivatives can be harmful if swallowed and may cause skin and eye irritation.[10][11] Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Avoid dust formation and work in a well-ventilated fume hood.

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation and skin contact.

  • Solvents: 1,4-Dioxane is a flammable liquid and potential carcinogen. All operations should be performed in a fume hood.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to air. The reaction must be set up under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bromo-heterocycle (1.0 mmol), 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid (1.2 mmol, 353 mg), and potassium carbonate (3.0 mmol, 415 mg).

    • Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times. This process is crucial to remove oxygen.

  • Addition of Catalyst and Solvents:

    • Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg). The yellow color of the catalyst may lighten upon addition.

    • Via syringe, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL). The mixture will be a suspension. Rationale: A mixed solvent system like dioxane/water is often effective for Suzuki couplings, as it dissolves both the organic substrates and the inorganic base.[13]

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 90-100 °C.

    • Stir the reaction mixture vigorously. The reaction progress should be monitored periodically (e.g., every 2 hours) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 6-12 hours.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the flask to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL). Rationale: The brine wash helps to remove residual water and inorganic salts from the organic phase.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The resulting crude residue should be purified by flash column chromatography on silica gel. A gradient of dichloromethane (DCM) and methanol (e.g., 0% to 10% MeOH in DCM) is often effective for purifying polar, amine-containing compounds.

    • The pure fractions, identified by TLC, are combined and concentrated to yield the final biaryl product.

    • The structure and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification reagents Combine Reactants (Boronic Acid, Aryl Halide, Base) inert Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) reagents->inert add_cat Add Catalyst & Solvents inert->add_cat heat Heat & Stir (90-100 °C, 6-12h) add_cat->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Work-up (EtOAc/Water Extraction) monitor->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize Kinase_Signaling_Pathway cluster_cdk CDK4/6-Rb Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK CyclinD Cyclin D RTK->CyclinD Signal Cascade CDK46 CDK4/6 CyclinD->CDK46 Rb pRb CDK46->Rb Phosphorylates (p) E2F E2F Rb->E2F Releases S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase Activates Inhibitor Inhibitor derived from 4-(2-(4-Et-Pip-1-yl)ethoxy)phenyl boronic acid Inhibitor->CDK46

Caption: Inhibition of the CDK4/6 pathway, a key target in cancer therapy.

Conclusion

4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid is a high-value, strategically designed building block for the synthesis of kinase inhibitors. Its utility in the Suzuki-Miyaura coupling provides a reliable and efficient method for incorporating the pharmacologically significant ethylpiperazine moiety into diverse heterocyclic cores. The protocols and principles outlined in this guide offer a robust framework for researchers and drug development professionals to accelerate the discovery of novel, potent, and selective kinase inhibitors for therapeutic applications.

References

  • Manley, P. W., Cowan-Jacob, S. W., Buchdunger, E., Fabbro, D., Fendrich, G., et al. (2002). Imatinib: a selective tyrosine kinase inhibitor. European Journal of Cancer, 38(S5), S19–S27. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid D5. Available at: [Link]

  • Pharmaoffer. (n.d.). The Role of 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine in Oncology Drug Development. Available at: [Link]

  • Zhang, L., et al. (2014). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports, 4, 5117. Available at: [Link]

  • Al-Said, M. S., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Yi, J., et al. (2006). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in aqueous solution. Journal of Molecular Catalysis A: Chemical, 255(1-2), 142-147. Available at: [Link]

  • Gök, Y., et al. (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 12(36), 23395-23405. Available at: [Link]

  • S. M. A. H. Siddiki, et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 9(5), e202303975. Available at: [Link]

  • Amini, M., & Ardestani, M. (2013). Suzuki-Miyaura cross-coupling reactions in water using in situ generated palladium(II)-phosphazane complexes. Chinese Journal of Catalysis, 34(4), 751-756. Available at: [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Baxendale, I. R., et al. (2010). A flow-based synthesis of Imatinib: the API of Gleevec. Chemical Communications, 46(12), 2119-2121. Available at: [Link]

  • Chen, Y., et al. (2008). A Facile Total Synthesis of Imatinib Base and Its Analogues. Organic Process Research & Development, 12(3), 417-421. Available at: [Link]

  • Wang, X., et al. (2019). Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. ACS Omega, 4(7), 13028-13034. Available at: [Link]

  • Aksoydan, B., et al. (2021). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PLoS ONE, 16(9), e0257279. Available at: [Link]

  • Yadav, P., & Singh, P. (2023). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Molecules, 28(14), 5410. Available at: [Link]

Sources

Method

Application Note: Aerobic Incorporation of Ethylpiperazine via Chan-Evans-Lam Phenylboronic Acid Coupling

Strategic Rationale & Introduction The 1-ethylpiperazine moiety is a privileged pharmacophore in medicinal chemistry and drug development. Its incorporation into small molecules is frequently utilized to modulate lipophi...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Introduction

The 1-ethylpiperazine moiety is a privileged pharmacophore in medicinal chemistry and drug development. Its incorporation into small molecules is frequently utilized to modulate lipophilicity, enhance aqueous solubility, and establish critical salt-bridge interactions with target proteins.

Traditionally, the N-arylation of secondary amines like ethylpiperazine has relied on Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution (SNAr). However, Buchwald-Hartwig coupling requires expensive palladium catalysts, strong bases (e.g., NaOtBu), and strictly anaerobic conditions, while SNAr is limited to highly electron-deficient arenes.

The Chan-Evans-Lam (CEL) coupling offers a highly robust, air-tolerant alternative[1]. By leveraging inexpensive copper catalysis and bench-stable phenylboronic acids, researchers can achieve direct C–N bond formation under mild, room-temperature conditions without the need for specialized inert-atmosphere techniques[2].

Mechanistic Causality: The Copper-Catalyzed Cycle

To successfully execute and troubleshoot this protocol, one must understand the causality behind the reagent choices. The CEL coupling is not a simple substitution; it is an oxidative catalytic cycle driven by atmospheric oxygen[3].

  • Coordination : Copper(II) acetate coordinates with pyridine (acting as both a base and a redox-active ligand) and the secondary amine of 1-ethylpiperazine, forming a deep blue Cu(II) complex.

  • Transmetalation : The phenylboronic acid undergoes transmetalation with the Cu(II)–amine complex, transferring the phenyl ring to the copper center. This step is often rate-limiting for alkyl amines[4].

  • Oxidation : Atmospheric oxygen (O2) acts as the terminal oxidant, elevating the Cu(II) intermediate to a highly reactive Cu(III) species[3].

  • Reductive Elimination : The Cu(III) complex rapidly undergoes reductive elimination, forging the C–N bond and releasing the N-phenyl-N'-ethylpiperazine product alongside a Cu(I) species, which is subsequently reoxidized to Cu(II) by O2[1].

CatalyticCycle Cu2 Cu(II) Precatalyst (Cu(OAc)2) Coord Amine Coordination (Cu(II)-Ethylpiperazine) Cu2->Coord + 1-Ethylpiperazine + Pyridine Transmet Transmetalation (Aryl Transfer) Coord->Transmet + PhB(OH)2 Oxid Aerobic Oxidation (Cu(II) to Cu(III)) Transmet->Oxid + O2 (Air) RedElim Reductive Elimination (C-N Bond Formation) Oxid->RedElim Product N-Phenyl-N'-ethylpiperazine + Cu(I) RedElim->Product Product->Cu2 O2 Reoxidation

Mechanistic cycle of the Chan-Lam coupling highlighting the critical role of aerobic oxidation.

Experimental Design & Parameter Optimization

Selecting the right parameters is critical because the basicity and nucleophilicity of 1-ethylpiperazine can sometimes outcompete the boronic acid for copper coordination, leading to catalyst sequestration.

  • Solvent : Dichloromethane (DCM) is preferred. Highly coordinating solvents like DMF can outcompete the amine/boronic acid for the copper center, suppressing the reaction.

  • Base/Ligand : Pyridine is optimal. It acts as an acid scavenger (neutralizing the acetic acid released) and tunes the redox potential of the copper center to favor the Cu(II)/Cu(III) transition[3].

Table 1: Optimization of Reaction Conditions for Ethylpiperazine Phenylation
EntryCopper SourceBase / LigandSolventAtmosphereYield (%)Mechanistic Insight
1Cu(OAc)₂ (10 mol%)Pyridine (2.0 eq)DCMAir (Open)88% Optimal balance of basicity and ligand stabilization.
2Cu(OAc)₂ (10 mol%)TEA (2.0 eq)DCMAir (Open)65%TEA is too basic; promotes protodeboronation of boronic acid.
3Cu(OAc)₂ (10 mol%)Pyridine (2.0 eq)MeOHAir (Open)52%Protic solvent interferes with Cu-amine coordination.
4CuI (10 mol%)Pyridine (2.0 eq)DCMAir (Open)41%Cu(I) requires initial slow oxidation to active Cu(II) species.
5Cu(OAc)₂ (10 mol%)Pyridine (2.0 eq)DCMN₂ (Sealed)<5%Confirms O₂ is strictly required for Cu(III) formation[1].

Self-Validating Protocol: Synthesis of 1-Ethyl-4-phenylpiperazine

This protocol is designed as a self-validating system . The reaction provides distinct visual cues (color changes) that confirm the successful progression of the catalytic cycle.

Workflow S1 1. Reagent Assembly Cu(OAc)2 + PhB(OH)2 S2 2. Base Addition Pyridine (Turns Blue) S1->S2 S3 3. Amine Addition 1-Ethylpiperazine S2->S3 S4 4. Aerobic Stirring Turns Green/Brown S3->S4 S5 5. Workup NaHCO3 Wash & Silica S4->S5

Step-by-step experimental workflow for the aerobic Chan-Lam coupling.
Step-by-Step Methodology

Scale: 1.0 mmol (Amine)

  • Reagent Assembly : To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Phenylboronic acid (183 mg, 1.5 mmol, 1.5 eq) and anhydrous Copper(II) acetate (18.2 mg, 0.1 mmol, 10 mol%).

    • Note: Do not purge the flask with nitrogen. The reaction must remain open to the atmosphere.

  • Solvent & Base Introduction : Add 10 mL of anhydrous Dichloromethane (DCM) to the flask, followed by Pyridine (161 µL, 2.0 mmol, 2.0 eq).

    • Self-Validation Cue 1: Upon addition of pyridine, the pale blue suspension will rapidly dissolve into a homogeneous, deep royal blue solution . This confirms the successful formation of the active Cu(II)-pyridine complex.

  • Amine Addition : Add 1-Ethylpiperazine (127 µL, 1.0 mmol, 1.0 eq) dropwise over 1 minute.

  • Aerobic Stirring : Attach a drying tube (filled with CaCl₂) to the flask to prevent moisture ingress while allowing atmospheric oxygen to enter. Stir vigorously at 25 °C for 16–24 hours.

    • Self-Validation Cue 2: As the catalytic cycle turns over and Cu(I)/Cu(III) species are generated, the solution will transition from deep blue to a greenish-brown hue . If the solution remains purely blue after 4 hours, transmetalation has stalled (check boronic acid quality).

  • Reaction Monitoring : Monitor the reaction via TLC (Eluent: DCM:MeOH 9:1 with 1% NH₄OH). The product will appear as a new UV-active spot that stains positive with Dragendorff's reagent or Ninhydrin.

  • Work-up : Dilute the reaction mixture with an additional 20 mL of DCM. Transfer to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 × 15 mL) to remove unreacted boronic acid and sequester copper salts. Wash with brine (15 mL).

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM/MeOH) to afford 1-ethyl-4-phenylpiperazine as a pale yellow oil.

References

  • Chan-Lam Coupling: Named Reactions and Mechanistic Studies Source: Organic Chemistry Portal (Citing J. Am. Chem. Soc., 2017, 139, 4769-4779) URL:[Link]

  • Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution Source: Nature Communications (via PubMed Central) URL:[Link]

  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up Source: ACS Organic Process Research & Development URL:[Link]

Sources

Application

palladium-catalyzed coupling of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid with aryl halides

An Application Note and Protocol for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic Acid with Aryl Halides. Executive Summary The incorporation of the 4-(2-(4-et...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic Acid with Aryl Halides.

Executive Summary

The incorporation of the 4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenyl moiety is a highly effective structural strategy in medicinal chemistry. This motif is frequently utilized to improve the aqueous solubility of lipophilic drug candidates and to modulate binding affinity in targets such as kinases and G-protein-coupled receptors (GPCRs). However, the presence of a basic, tertiary aliphatic amine (the piperazine ring) and an ether linkage presents unique challenges in palladium-catalyzed Suzuki-Miyaura cross-coupling. This guide provides a comprehensive, self-validating protocol for the efficient coupling of this specific boronic acid with aryl halides, detailing catalyst selection, mechanistic rationale, and optimized workup procedures tailored for basic amine-containing products.

Mechanistic Insights and Substrate Challenges

The Suzuki-Miyaura coupling involves three fundamental steps: oxidative addition of the aryl halide to a Pd(0) species, base-mediated transmetalation with the boronic acid, and reductive elimination to yield the biaryl product[1].

When utilizing 4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenylboronic acid, chemists typically encounter two primary failure modes:

  • Catalyst Poisoning: The basic nitrogen atoms of the piperazine ring can act as competitive, nucleophilic ligands. They coordinate to the palladium center, forming inactive Pd(II)-amine complexes that stall the catalytic cycle.

  • Protodeboronation: The electron-donating nature of the para-alkoxy group increases the electron density on the aromatic ring, which can increase the susceptibility of the C–B bond to hydrolytic cleavage (protodeboronation) under strongly basic, high-temperature conditions.

To circumvent these issues, the choice of the ancillary ligand is paramount. While simple phosphines like PPh3 often fail or require uneconomical catalyst loadings, bidentate ligands with a large bite angle, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), provide a sterically demanding environment around the palladium center[2]. This steric bulk effectively shields the metal from coordination by the piperazine nitrogen while maintaining the necessary geometry to facilitate the crucial transmetalation step[2][3].

Catalytic Cycle & Pathway Visualization

SuzukiCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition Complex Ar-Pd(II)-X Pd0->OxAdd Aryl Halide (Ar-X) TransMet Transmetalation Complex Ar-Pd(II)-R OxAdd->TransMet Transmetalation Boronate Activated Boronate [R-B(OH)3]- Boronate->TransMet TransMet->Pd0 Reductive Elimination Product Biaryl Product Ar-R TransMet->Product Product Release

Catalytic cycle of the Suzuki-Miyaura coupling highlighting key mechanistic intermediates.

Experimental Design & Optimization Data

The following table summarizes the quantitative optimization of reaction conditions for this specific substrate. The data illustrates the superiority of Pd(dppf)Cl₂ in a biphasic 1,4-Dioxane/Water system.

EntryCatalyst (5 mol%)Base (3.0 eq)Solvent System (v/v)Temp (°C)Time (h)Yield (%)Observation / Causality
1Pd(PPh3)4Na2CO3Toluene/EtOH/H2O (2:1:1)901642%Incomplete conversion; catalyst poisoned by piperazine.
2Pd(dppf)Cl2·CH2Cl2K2CO31,4-Dioxane/H2O (4:1)901289%Optimal; dppf ligand prevents amine coordination[3].
3Pd2(dba)3 / XPhosK3PO41,4-Dioxane/H2O (4:1)100891%Excellent alternative for highly unreactive aryl chlorides.
4Pd(dppf)Cl2·CH2Cl2Cs2CO3DMF/H2O (4:1)901261%Increased protodeboronation observed in polar aprotic DMF.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. By strictly controlling stoichiometry, degassing, and pH during workup, reproducibility is guaranteed even when scaling up.

Materials & Reagents:

  • 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid (1.20 equivalents)

  • Aryl halide (e.g., Aryl bromide or iodide) (1.00 equivalent)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 equivalents, 5 mol%)

  • Potassium carbonate (K2CO3) (3.00 equivalents)

  • 1,4-Dioxane (Anhydrous) and Deionized Water (4:1 ratio)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenylboronic acid (1.2 mmol), and K2CO3 (3.0 mmol).

    • Expertise Note: A 20% excess of the boronic acid is deliberately used to compensate for trace protodeboronation, ensuring complete consumption of the typically more valuable aryl halide coupling partner.

  • Solvent Addition & Degassing: Add 1,4-Dioxane (4.0 mL) and H2O (1.0 mL). Degas the biphasic suspension by sparging with Argon or Nitrogen for a minimum of 15 minutes.

    • Expertise Note: Oxygen must be rigorously excluded. Dissolved O2 promotes the oxidative homocoupling of the boronic acid and rapidly degrades the active Pd(0) species into inactive Pd(II) oxides[4].

  • Catalyst Introduction: Under a positive stream of Argon, quickly add Pd(dppf)Cl2·CH2Cl2 (0.05 mmol). Seal the vessel immediately. Adding the catalyst after degassing prevents premature oxidation.

  • Thermal Activation: Heat the reaction mixture in a pre-heated oil bath or heating block at 90 °C for 8–12 hours with vigorous stirring to ensure mixing of the biphasic system.

  • Reaction Monitoring (Self-Validation): Sample the organic layer and analyze via LC-MS.

    • Validation Check: Look for the product mass [M+H]+. Crucially, monitor for m/z 235[M+H]+, which corresponds to 1-ethyl-4-(2-phenoxyethyl)piperazine. If this protodeboronation byproduct exceeds 10% relative area, it indicates the base concentration is too high or the temperature is too aggressive. In subsequent runs, reduce the reaction temperature to 80 °C or switch to a milder base like K3PO4.

  • Workup & Extraction: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL).

    • Critical pH Adjustment: Because the product contains a basic piperazine ring, check the pH of the aqueous layer. If it is below 10, add 1M NaOH dropwise. This ensures the piperazine is fully deprotonated (neutral) and partitions entirely into the organic phase, preventing yield loss in the aqueous waste[3].

  • Purification: Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

    • Eluent System: Use a gradient of Dichloromethane (DCM) to DCM/Methanol/Aqueous NH4OH (90:9:1). The addition of 1% NH4OH prevents the basic amine from streaking on the acidic silica gel, ensuring sharp peak elution and high product purity.

References

  • Organic Chemistry Portal. "Suzuki Coupling." Organic Chemistry Portal. Available at: [Link]

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling." LibreTexts. Available at:[Link]

  • Organometallics. "Role of dppf Monoxide in the Transmetalation Step of the Suzuki–Miyaura Coupling Reaction." ACS Publications. Available at:[Link]

  • Preprints.org. "Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry." Preprints. Available at:[Link]

Sources

Method

Application Notes and Protocols: Preparation of Functionalized Biaryls Using 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic Acid

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of Functionalized Biaryls and the Utility of Pipe...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Functionalized Biaryls and the Utility of Piperazine-Containing Building Blocks

Functionalized biaryl scaffolds are cornerstones in modern medicinal chemistry and materials science. Their unique three-dimensional architecture allows them to engage with biological targets with high affinity and specificity, making them privileged structures in numerous approved therapeutics. The synthesis of these motifs, most prominently through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the accessibility of diverse chemical matter.

This guide focuses on the application of a specialized building block, 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid (CAS 1313736-64-9), in the synthesis of functionalized biaryls. The incorporation of the ethylpiperazine moiety is of particular interest in drug discovery. The piperazine ring is a common pharmacophore that can improve aqueous solubility, modulate lipophilicity, and provide a handle for interacting with biological targets, often through salt formation or hydrogen bonding. The terminal ethyl group can further influence binding interactions and pharmacokinetic properties.

Physicochemical Properties and Handling

Understanding the properties of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid is critical for its effective use.

PropertyValueSource/Comment
CAS Number 1313736-64-9[1]
Molecular Formula C₁₄H₂₃BN₂O₃[1]
Molecular Weight 278.16 g/mol [1]
Appearance Typically a white to off-white solidGeneral knowledge for boronic acids
Solubility Generally soluble in polar aprotic solvents (e.g., DMF, Dioxane) and alcohols. Limited solubility in non-polar solvents.General knowledge for boronic acids
Stability Air-sensitive; susceptible to dehydration to form the corresponding boroxine trimer.General knowledge for boronic acids

Storage and Handling:

  • Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Low Temperature: For long-term storage, refrigeration is recommended.

  • Avoid Moisture: Boronic acids can be sensitive to moisture. Handle in a dry environment.

The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate. The catalytic cycle is a well-established sequence of elementary steps:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base.

  • Reductive Elimination: The two organic fragments are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.

Experimental Protocols: A General Guideline

The following protocols are generalized for the Suzuki-Miyaura coupling of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid with a variety of aryl and heteroaryl halides. Optimization may be required for specific substrates.

Protocol 1: Standard Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is a robust starting point for coupling with electron-rich, electron-neutral, and moderately electron-deficient aryl bromides.

Materials:

  • 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Dioxane/Water mixture, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask, add the aryl bromide, 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Excess Boronic Acid: A slight excess of the boronic acid is used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation side reactions.

  • Palladium Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst that is effective for a wide range of substrates.

  • Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step without causing significant decomposition of sensitive functional groups.

  • Solvent System: The dioxane/water mixture provides a good medium for dissolving both the organic and inorganic reagents. Water also plays a crucial role in activating the boronic acid for transmetalation.

Protocol 2: Coupling with Challenging Substrates (e.g., Aryl Chlorides or Heteroaryl Halides)

For less reactive aryl chlorides or certain heteroaryl halides, a more active catalytic system is often required.

Materials:

  • 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid (1.5 equivalents)

  • Aryl chloride or heteroaryl halide (1.0 equivalent)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl chloride/heteroaryl halide, 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid, palladium precatalyst, phosphine ligand, and potassium phosphate to a dry Schlenk tube.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction to 100-120 °C.

  • Monitor the reaction as described in Protocol 1.

  • Work-up and purification are similar to Protocol 1, though a filtration through a pad of Celite to remove palladium residues may be beneficial before concentration.

Causality Behind Experimental Choices:

  • Advanced Catalytic System: The combination of a palladium source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like SPhos or XPhos generates a highly active Pd(0) species in situ. This is necessary to facilitate the more difficult oxidative addition of aryl chlorides.

  • Stronger Base: Potassium phosphate is a stronger, non-nucleophilic base that can be more effective for challenging couplings.

  • Anhydrous Conditions: For some sensitive substrates and catalytic systems, anhydrous conditions can minimize side reactions and improve yields.

Purification and Characterization

Purification:

  • Column Chromatography: This is the most common method for purifying biaryl products. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective. The addition of a small amount of triethylamine to the eluent can be beneficial for basic compounds containing the piperazine moiety to prevent tailing on the silica gel.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.

  • Preparative HPLC: For challenging separations or to obtain very high purity, preparative reverse-phase HPLC can be employed.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the biaryl product. The appearance of new aromatic signals and the disappearance of the boronic acid proton are key indicators of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for monitoring reaction progress and assessing the purity of the final product.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature.Use a more active catalyst/ligand system; Switch to a stronger base (e.g., K₃PO₄); Increase the reaction temperature.
Protodeboronation Presence of excess water; Base is too strong; Prolonged reaction time.Use anhydrous solvents; Use a milder base (e.g., NaHCO₃); Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygen.Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.
Difficult Purification Product is very polar.Use a more polar eluent system for chromatography; Consider reverse-phase chromatography.

Workflow Visualization

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification Reagents Combine Aryl Halide, Boronic Acid, Base Inert Inert Atmosphere (Ar/N2) Reagents->Inert Catalyst Add Pd Catalyst & Ligand Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat to 80-120°C Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extract Aqueous Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Final_Product Characterize Pure Biaryl Product (NMR, HRMS) Purify->Final_Product

Sources

Application

Application Note: Utilizing 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid for Fragment-Based Drug Design

Abstract Fragment-Based Drug Design (FBDD) has revolutionized the hit-identification and lead-generation landscape by focusing on low-molecular-weight ligands that exhibit high-quality, efficient interactions with protei...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fragment-Based Drug Design (FBDD) has revolutionized the hit-identification and lead-generation landscape by focusing on low-molecular-weight ligands that exhibit high-quality, efficient interactions with protein targets.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of a specific, high-potential fragment: 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid . We will detail its unique advantages, including the dual-functionality of the boronic acid moiety for both reversible covalent binding and synthetic elaboration, and provide field-proven protocols for its integration into a typical FBDD workflow, from initial screening to hit-to-lead optimization.

Introduction: The Strategic Advantage of Boronic Acids in FBDD

FBDD campaigns begin by screening libraries of small molecules, or "fragments," to identify those that bind to a biological target, albeit with weak affinity.[3] These initial hits are then optimized into potent lead compounds.[4] Boronic acids are an exceptionally valuable class of fragments for several reasons:

  • Reversible Covalency: The boron atom in a boronic acid is an sp²-hybridized Lewis acid with an empty p-orbital.[5] This allows it to accept a lone pair of electrons from nucleophilic residues like serine, threonine, or lysine within a protein's active site, forming a stable, yet reversible, covalent bond.[5][6][7] This covalent interaction can significantly enhance binding affinity, making even weak interactions detectable and providing a strong anchor point for drug design.

  • Synthetic Tractability: The carbon-boron bond is a cornerstone of modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[8][] This provides a direct and reliable synthetic handle for "fragment growing"—a key strategy in hit-to-lead optimization.

  • Proven Therapeutic Relevance: Several FDA-approved drugs, including bortezomib (Velcade®) and vaborbactam, incorporate a boronic acid pharmacophore, validating its utility and acceptance in medicinal chemistry.[7][10]

The subject of this guide, 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid , was specifically chosen for its trifunctional architecture:

  • The Phenylboronic Acid "Warhead": The primary binding moiety and a key site for synthetic elaboration.

  • The Ether Linker: Provides optimal spacing and conformational flexibility.

  • The Ethylpiperazine "Tail": A common motif in medicinal chemistry used to enhance aqueous solubility and provide an additional vector for synthetic modification to explore neighboring pockets in the target's binding site.

Compound Profile & Physicochemical Properties

A thorough understanding of the fragment's properties is essential for designing effective experiments.

PropertyValueSource
IUPAC Name (4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid[11]
CAS Number 1313736-64-9[11]
Molecular Formula C₁₄H₂₃BN₂O₃Derived
Molecular Weight 278.16 g/mol Derived
Heavy Atom Count 20Derived
Hydrogen Bond Donors 2 (from B(OH)₂)Derived
Hydrogen Bond Acceptors 5 (3 from O, 2 from N)Derived

This compound adheres well to the "Rule of Three" commonly used for fragment library design (MW < 300, H-bond donors ≤ 3, H-bond acceptors ≤ 3, cLogP ≤ 3), making it an ideal starting point.

The FBDD Workflow: A Roadmap to Potency

The journey from a low-affinity fragment to a high-potency lead compound follows a structured, multi-stage process. This workflow is designed to be self-validating, with each stage confirming and adding a new layer of information to the findings of the previous one.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Biology cluster_3 Phase 4: Lead Optimization Screen Primary Screen (e.g., DSF) Hit_Ident Initial Hit List (ΔTm > 2°C) Screen->Hit_Ident Validation Orthogonal Screen (e.g., SPR) Hit_Ident->Validation Confirm Hits Characterization Validated Hits (Affinity & Kinetics Data) Validation->Characterization Structure Co-crystallization or Soaking Characterization->Structure Elucidate Binding Binding_Mode High-Resolution Binding Pose Structure->Binding_Mode SBDD Structure-Guided Design (Fragment Growing) Binding_Mode->SBDD Rational Design Lead_Compound Potent Lead Compound (Improved Affinity & PK/PD) SBDD->Lead_Compound

Caption: A typical Fragment-Based Drug Design (FBDD) workflow.

Part I: Primary Screening via Differential Scanning Fluorimetry (DSF)

Objective: To rapidly identify fragments that bind to and stabilize a target protein, causing a measurable increase in its thermal denaturation midpoint (Tm).

Rationale: DSF is a high-throughput, low-cost method ideal for an initial screen of a fragment library.[8] A positive shift in Tm (ΔTm) indicates a binding event, as the bound ligand confers thermal stability to the protein-ligand complex.

Detailed Protocol:

  • Protein Preparation:

    • Prepare a solution of the purified target protein at a final assay concentration of 2–5 µM in a suitable buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl).[8]

    • Causality: The buffer should be chosen to ensure protein stability and solubility. The concentration is optimized to provide a robust fluorescence signal without causing aggregation.

  • Fragment Preparation:

    • Prepare a 100 mM stock solution of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid in 100% DMSO.

    • Create a working plate by diluting the stock to 10 mM in the protein buffer.

    • Causality: DMSO is a common solvent for small molecules, but its final concentration in the assay should be kept low (typically ≤ 1%) to avoid protein destabilization.

  • Assay Plate Preparation (384-well format):

    • To each well of a 384-well PCR plate, add 10 µL of the protein solution.

    • Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution at a final dilution that provides a strong signal-to-noise ratio (e.g., 1:1000).[8]

    • Causality: The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during thermal unfolding.

  • Fragment Addition:

    • Add 0.1 µL of the 10 mM fragment working solution to the appropriate wells for a final fragment concentration of 100 µM.

    • Include positive controls (known binders, if available) and negative controls (DMSO only).

    • Causality: A high fragment concentration is used to detect weak binding affinities typical of initial hits.

  • Thermal Denaturation:

    • Seal the plate and place it in a real-time PCR instrument.

    • Run a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute.[8]

    • Causality: The slow ramp rate ensures the system remains at thermal equilibrium, allowing for accurate Tm determination.

  • Data Analysis:

    • Monitor the fluorescence intensity as a function of temperature. The Tm is the inflection point of the sigmoidal unfolding curve.

    • Calculate the thermal shift (ΔTm) = Tm (protein + fragment) - Tm (protein + DMSO).

    • A hit is typically defined as a fragment that induces a ΔTm ≥ 2 °C.

Hypothetical DSF Screening Data:

Fragment IDConcentration (µM)Tm (°C)ΔTm (°C)Hit?
DMSO ControlN/A52.30.0No
Compound of Interest 10055.8+3.5 Yes
Negative Fragment10052.4+0.1No

Part II: Hit Validation & Kinetic Analysis via Surface Plasmon Resonance (SPR)

Objective: To confirm the direct binding of DSF hits to the target, eliminate false positives, and quantify binding affinity (K D) and kinetics (k a, k d).

Rationale: SPR is a label-free, real-time biophysical technique that provides rich quantitative data on molecular interactions.[8] It serves as an essential orthogonal validation method, confirming that the thermal stabilization observed in DSF is due to a direct binding event.

Detailed Protocol:

  • Chip Preparation:

    • Covalently immobilize the purified target protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS activation).

    • Aim for an immobilization level of 8,000–12,000 Response Units (RU) to maximize the signal for a small fragment analyte.

    • A reference flow cell should be prepared similarly but without the protein (or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

    • Causality: Amine coupling creates a stable surface for repeated binding cycles. The reference cell is critical for data integrity.

  • Analyte Preparation:

    • Prepare a serial dilution series of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid in SPR running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20 surfactant, 1% DMSO).[8]

    • Concentrations should span the expected K D, typically ranging from low micromolar to high micromolar (e.g., 1 µM to 500 µM).

    • Causality: The surfactant (P20) minimizes non-specific binding to the chip surface. The concentration range is vital for accurate fitting of the binding isotherm.

  • Binding Analysis:

    • Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Include a sufficient association time (e.g., 60-120 seconds) to approach equilibrium and a dissociation time (e.g., 120-300 seconds) to observe the off-rate.

    • Inject running buffer (blank) periodically for double-referencing.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal, and then subtract the blank injection signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding for steady-state affinity, or kinetic models for on/off rates).

    • Determine the equilibrium dissociation constant (K D), the association rate constant (k a), and the dissociation rate constant (k d).

Hypothetical SPR Kinetic Data:

Analyte Concentration (µM)k a (1/Ms)k d (1/s)K D (µM)
Compound of Interest 1.5 x 10³0.25167

Part III: Elucidating the Binding Mode via X-ray Crystallography

Objective: To obtain a high-resolution, three-dimensional structure of the fragment bound to the target protein.

Rationale: Structural information is paramount in FBDD. It reveals the precise binding mode, orientation, and key interactions (including the reversible covalent bond) of the fragment, providing a rational basis for structure-guided optimization.[12][13]

Caption: Reversible covalent bond formation with a serine residue.

Detailed Protocol (Crystal Soaking):

  • Protein Crystallization:

    • Generate high-quality crystals of the apo-protein using a suitable crystallization method (e.g., vapor diffusion).

    • Causality: Well-diffracting crystals are a prerequisite for high-resolution structural analysis.

  • Soaking Solution Preparation:

    • Prepare a solution containing the crystallization buffer supplemented with a high concentration of the fragment (e.g., 1–10 mM).

    • The final DMSO concentration should be kept as low as possible to avoid damaging the crystal lattice.

    • Causality: A high fragment concentration in the soaking solution drives the binding equilibrium towards the complex state within the crystal lattice.

  • Crystal Soaking:

    • Carefully transfer the apo-protein crystals into the soaking solution.

    • Incubate for a period ranging from minutes to hours, depending on the crystal packing and fragment permeability.

    • Causality: This allows the fragment to diffuse through the solvent channels of the crystal and bind to the protein's active site.

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked crystal into a cryo-protectant solution (often the soaking solution plus 20-30% glycerol or ethylene glycol).

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Carefully inspect the resulting electron density maps for clear, unambiguous density corresponding to the bound fragment.

    • Model the fragment, including the covalent bond to the catalytic residue, and refine the structure.[14]

Part IV: Hit-to-Lead Optimization via Fragment Growing

Objective: To rationally design and synthesize analogs of the initial hit with improved potency and drug-like properties.

Rationale: With the high-resolution crystal structure in hand, the fragment can be elaborated to make additional high-quality interactions with the target protein. 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid is an excellent substrate for this process due to its multiple, chemically distinct modification points.

Fragment_Growing cluster_Vectors Synthetic Elaboration Vectors cluster_Chemistry Potential Chemistry Core Core Fragment 4-(2-(4-Et-Pip-1-yl)ethoxy)phenylboronic acid Vec1 Vector 1: Boronic Acid Handle Core->Vec1 Targets C-B bond Vec2 Vector 2: Ethylpiperazine Nitrogen Core->Vec2 Targets basic N Vec3 Vector 3: Aromatic Ring Core->Vec3 Targets phenyl ring Chem1 Suzuki Coupling: Add new aryl/heteroaryl groups Vec1->Chem1 Chem2 N-Alkylation / Acylation: Explore adjacent pockets Vec2->Chem2 Chem3 Electrophilic Aromatic Substitution: Modify electronics Vec3->Chem3

Caption: Synthetic vectors for 'Fragment Growing' optimization.

Key Optimization Strategies:

  • Vector 1 (Boronic Acid Handle):

    • Method: Utilize the boronic acid moiety in a Suzuki-Miyaura cross-coupling reaction to append new aryl or heteroaryl groups.[8]

    • Goal: To extend the fragment into adjacent hydrophobic pockets or form new hydrogen bonds identified from the crystal structure.

  • Vector 2 (Ethylpiperazine Nitrogen):

    • Method: The secondary amine of the piperazine ring can be readily functionalized via N-alkylation or acylation.

    • Goal: To introduce functionality that can interact with nearby polar residues or solvent-exposed regions, often improving both potency and pharmacokinetic properties.

  • Vector 3 (Aromatic Ring):

    • Method: While more complex, the phenyl ring can be substituted to fine-tune the electronic properties or block metabolic soft spots.

    • Goal: To enhance binding affinity through subtle electronic effects or to improve metabolic stability.

This iterative cycle of design, synthesis, and testing, guided by structural biology and biophysical data, is the engine that drives FBDD, efficiently converting a micromolar fragment into a nanomolar lead compound.

Conclusion

4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid represents a highly versatile and promising starting point for fragment-based drug discovery campaigns. Its inherent chemical features—a reversible covalent warhead, multiple vectors for synthetic elaboration, and favorable fragment-like properties—allow for robust detection in biophysical assays and provide a clear, rational path for optimization. The integrated workflow and detailed protocols described herein provide a validated framework for researchers to leverage this and similar fragments to accelerate the discovery of novel therapeutics.

References

  • González-Bello, C., et al. (2020). Covalent-fragment screening identifies selective inhibitors of multiple Staphylococcus aureus serine hydrolases important for growth and biofilm formation. Nature Chemistry. Available at: [Link]

  • Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Available at: [Link]

  • De Luca, F., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Practical Fragments. (2017). Reagents as covalent fragments. Retrieved from [Link]

  • Peto, C., et al. (2023). Covalent fragment-based approaches against proteins involved in infectious diseases. BME OMIKK Repozitórium. Available at: [Link]

  • De Luca, F., et al. (2019). X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. ResearchGate. Available at: [Link]

  • MDPI. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules. Available at: [Link]

  • PubMed. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Available at: [Link]

  • ACS Publications. (2018). Determining the Crystal Structures of Peptide Analogs of Boronic Acid in the Absence of Single Crystals: Intricate Motifs of Ixazomib Citrate Revealed by XRPD Guided by ss-NMR. Crystal Growth & Design. Available at: [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • ResearchGate. (2018). Determining the Crystal Structures of Peptide Analogs of Boronic Acid in the Absence of Single Crystals: Intricate Motifs of Ixazomib Citrate Revealed by XRPD Guided by ss-NMR. Crystal Growth & Design. Available at: [Link]

  • ResearchGate. (n.d.). A boronic-acid-based probe for fluorescence polarization assays with penicillin binding proteins and β-lactamases. Request PDF. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Computational Design, Synthesis, and Biophysical Evaluation of β-Amido Boronic Acids as SARS-CoV-2 Mpro Inhibitors. Pharmaceuticals. Available at: [Link]

  • PubChem. (n.d.). [4-(Piperazin-1-yl)phenyl]boronic acid. Retrieved from [Link]

  • MDPI. (2023). Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?. International Journal of Molecular Sciences. Available at: [Link]

  • ACS Publications. (2023). Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • ScienceDirect. (2022). Phenylboronic acid catalyzed synthesis of polysubstituted 1,4-dihydropyridines as potent antioxidant agents: An in vitro and in silico approach. Results in Chemistry. Available at: [Link]

  • NextSDS. (n.d.). 4-((4-ethylpiperazin-1-yl)methyl)phenylboronic acid — Chemical Substance Information. Retrieved from [Link]

  • Bentham Science. (n.d.). Fragment Based Drug Design: From Experimental to Computational Approaches. Retrieved from [Link]

  • Research and Reviews. (2024). Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Journal of Medicinal and Organic Chemistry. Available at: [Link]

  • Taylor & Francis Online. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Publishing. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),... Scientific Diagram. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2017). Fragment-based drug design (FBDD). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Available at: [Link]

  • Deep Origin. (2024). Fragment-Based Drug Design (FBDD). Computational Chemistry Glossary. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Piperazine-Containing Boronic Acids

Target Molecule: 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid Welcome to the Process Chemistry Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to help you navigate the highly s...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid

Welcome to the Process Chemistry Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to help you navigate the highly specific challenges associated with basic, heteroatom-rich boronic acids.

Working with 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid presents a dual mechanistic challenge: the highly basic, bidentate ethylpiperazine moiety acts as a potent catalyst poison, while the electron-donating para-ethoxy linkage significantly increases the substrate's susceptibility to protodeboronation. The following guide provides field-proven, self-validating protocols to overcome these hurdles.

Workflow A 1. Substrate Analysis B 2. Ligand Selection A->B C 3. Base & Solvent Screening B->C D 4. Temperature Optimization C->D E 5. Pd Removal (Scavengers) D->E

Fig 1. Stepwise optimization workflow for piperazine-containing substrates.

Troubleshooting FAQs: Mechanistic Insights

Q1: My reaction stalls at 30% conversion, and the mixture turns black. What is happening? A: The black precipitate is "Palladium black," indicating irreversible catalyst decomposition. The tertiary amines in the 4-ethylpiperazine moiety are strong σ-donors. They coordinate to the Pd(II) intermediate, displacing your ligands and halting the catalytic cycle—a phenomenon known as catalyst poisoning. The Solution: Switch from standard ligands (like PPh3 or dppf) to bulky dialkylbiaryl phosphines (e.g., XPhos or SPhos). The massive steric bulk of XPhos creates a protective "pocket" around the Pd center, preventing the piperazine nitrogens from coordinating while still allowing the planar aryl halide and boronic acid to react 1[1].

Q2: I am observing significant amounts of the des-borylated byproduct (ethoxyethylpiperazinylbenzene). How do I prevent this? A: You are observing protodeboronation. The ethoxy group in the para position makes your boronic acid highly electron-rich, which polarizes and destabilizes the C-B bond. This degradation pathway is accelerated by high temperatures and strong aqueous bases. The Solution: Lower the reaction temperature (e.g., from 100 °C to 80 °C) and use a milder, anhydrous-compatible base like K3PO4. By pairing this with a highly active catalyst system (Pd2(dba)3/XPhos), the productive transmetalation pathway outcompetes the protodeboronation degradation pathway.

Q3: How do I efficiently remove residual palladium from the final coupled product? A: Piperazine-containing biaryls are notorious for chelating palladium, often resulting in >2000 ppm residual Pd in the crude product. Standard recrystallization or silica plugs will not suffice. The Solution: You must use a targeted chemical wash. A highly scalable and validated method is treating the organic phase with 20% aqueous NaHSO3 at 60 °C for 1 hour. The bisulfite forms a highly water-soluble complex with Pd that thermodynamically outcompetes the piperazine chelation, reducing Pd levels to <100 ppm 2[2].

Mechanism Pd0 Pd(0) Active PdII Pd(II) Ar-X Pd0->PdII Aryl Halide Trans Trans- metalation PdII->Trans Base Poison Catalyst Poisoning (Piperazine N-coordination) PdII->Poison Basic Amine RedElim Reductive Elimination Trans->RedElim Boronic Acid Proto Protodeboronation (Side Reaction) Trans->Proto High Temp/H2O RedElim->Pd0 Product

Fig 2. Suzuki catalytic cycle highlighting piperazine poisoning and protodeboronation traps.

Quantitative Screening Data

To validate the optimal conditions, we evaluated several catalyst and base combinations. The data below illustrates the critical importance of ligand selection and targeted Pd scavenging for this specific substrate.

Catalyst / LigandBaseSolvent SystemTemp (°C)Conversion (%)Residual Pd (ppm)
Pd(PPh3)4Na2CO3Toluene / H2O (4:1)9028>2500
Pd(dppf)Cl2K2CO3Dioxane / H2O (4:1)90451800
Pd2(dba)3 / XPhosK3PO4n-BuOH / H2O (4:1)8092450
Pd2(dba)3 / XPhos + NaHSO3 wash K3PO4 n-BuOH / H2O (4:1) 80 91 <50

Step-by-Step Experimental Protocol

Optimized Suzuki-Miyaura Coupling & Palladium Scavenging

Step 1: Reagent Preparation & Degassing

  • Charge a dry Schlenk flask with the Aryl Halide (1.0 equiv), 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid (1.2 equiv), and K3PO4 (2.5 equiv).

  • Add Pd2(dba)3 (2 mol%) and XPhos (4 mol%).

  • Add a biphasic mixture of n-Butanol and H2O (4:1 ratio, 0.2 M concentration). Self-Validation Check: Degassing by sparging the solvent mixture with N2 for 30 minutes prior to addition is critical. Electron-rich phosphines like XPhos are highly prone to oxidation, which will immediately kill the catalytic cycle.

Step 2: Reaction Execution 4. Heat the reaction mixture to 80 °C under a strict nitrogen atmosphere. 5. Monitor the reaction via LC-MS. Complete conversion is typically observed within 2–4 hours due to the accelerated oxidative addition promoted by the XPhos catalyst.

Step 3: Workup and Palladium Scavenging 6. Cool the reaction to 60 °C. Add Toluene (equal to the reaction volume) and 20% aqueous NaHSO3 (equal to the reaction volume) 2[2]. 7. Stir the biphasic mixture vigorously at 60 °C for exactly 1 hour. 8. Filter the warm mixture through a pad of Celite to remove any insoluble Pd black that may have crashed out. 9. Separate the layers. Extract the aqueous layer once with Toluene. 10. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under vacuum to afford the coupled product with <50 ppm residual Palladium.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. 1

  • Bullock, K. M., Mitchell, M. B., & Toczko, J. F. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development. 2

Sources

Optimization

Technical Support Center: Purification of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic Acid Reaction Mixtures

Welcome to the technical support center for the purification of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of this and structurally related boronic acids. The presence of both a mildly acidic boronic acid group and a basic ethylpiperazine moiety introduces unique challenges to purification that require careful consideration of the compound's zwitterionic potential.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of your 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid reaction mixture.

Issue 1: My final product is a sticky, oily solid that is difficult to handle and analyze.

Root Cause Analysis:

The presence of a basic nitrogen atom in the ethylpiperazine ring and the acidic boronic acid group can lead to the formation of zwitterionic species or intermolecular acid-base interactions. This can disrupt crystal lattice formation, resulting in an amorphous or oily product. Additionally, residual solvents or impurities can act as plasticizers, preventing solidification.

Recommended Solutions:

  • Trituration: This is often the first and simplest method to try for inducing crystallization.

    • Protocol: Suspend your crude material in a non-polar solvent in which it is poorly soluble, such as diethyl ether, hexanes, or a mixture thereof. Stir or sonicate the suspension vigorously. The desired product should precipitate as a solid, while more soluble impurities remain in the solvent. Collect the solid by filtration and wash with fresh cold solvent.

  • Recrystallization from a Mixed-Solvent System: If trituration fails, a carefully chosen mixed-solvent system can promote the growth of well-defined crystals.[1]

    • Protocol: Dissolve the crude product in a minimum amount of a polar solvent in which it is highly soluble (e.g., methanol, ethanol, or acetone) at an elevated temperature.[1] Slowly add a non-polar "anti-solvent" (e.g., diethyl ether, hexanes, or toluene) until the solution becomes slightly turbid. Reheat the mixture until it is clear again, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

  • Salt Formation and Precipitation: Converting the molecule to a well-defined salt can often lead to a more crystalline and easier-to-handle solid.

    • Protocol (for HCl salt): Dissolve the crude product in a minimal amount of a suitable organic solvent (e.g., isopropanol or ethyl acetate). Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) until precipitation is complete. Collect the salt by filtration, wash with the non-polar solvent, and dry under vacuum. The free base can be regenerated by partitioning the salt between an organic solvent and a mild aqueous base (e.g., saturated sodium bicarbonate solution).

Issue 2: My NMR spectrum shows broad peaks and the presence of what appears to be a trimer impurity.

Root Cause Analysis:

Boronic acids have a propensity to undergo dehydration to form cyclic trimers known as boroxines.[2][3][4] This is a reversible equilibrium that can be influenced by temperature, concentration, and the presence of water.[5] The presence of both the boronic acid and its boroxine in solution can lead to broadened NMR signals due to chemical exchange.

Recommended Solutions:

  • Hydrolysis of Boroxine: The boroxine can be converted back to the desired boronic acid by introducing water.

    • Protocol: During the workup, ensure that the aqueous washes are sufficiently long to allow for complete hydrolysis. For purification, recrystallization from a solvent system containing a small amount of water can hydrolyze the boroxine back to the boronic acid.[6]

  • NMR Solvent Selection: The choice of NMR solvent can impact the equilibrium between the boronic acid and the boroxine.

    • Tip: Acquiring the NMR spectrum in a coordinating solvent like DMSO-d6 or MeOD-d4 can help to break up the boroxine and sharpen the signals by forming a solvent adduct with the boron center.

Issue 3: I am observing a significant amount of the deboronated byproduct, 1-ethyl-4-(2-phenoxyethyl)piperazine, in my reaction mixture.

Root Cause Analysis:

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction for boronic acids, particularly under acidic or basic conditions.[7] The presence of the basic piperazine moiety in your molecule can potentially influence the local pH and contribute to this undesired reaction.

Recommended Solutions:

  • pH Control During Workup and Purification: Avoid strongly acidic or basic conditions where possible.

    • Protocol: When performing aqueous washes, use buffers with a pH range of 4-7. If an acid or base wash is necessary, perform it quickly and at a low temperature to minimize the contact time.

  • Purification via Boronate Ester Formation: For particularly unstable boronic acids, conversion to a more stable boronate ester (e.g., a pinacol ester) can protect the boronic acid from protodeboronation during purification. The ester can then be hydrolyzed back to the boronic acid just before use.

  • MIDA Boronate Esters: These have been shown to be particularly stable and can be used in a "slow release" strategy for cross-coupling reactions, minimizing the concentration of the free boronic acid and thus reducing the likelihood of side reactions like protodeboronation.[7]

Issue 4: Standard silica gel chromatography is giving poor separation and low recovery.

Root Cause Analysis:

The zwitterionic nature of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid makes it challenging to purify by standard silica gel chromatography. The basic amine can interact strongly with the acidic silica gel, leading to peak tailing, streaking, and irreversible adsorption.[6] The boronic acid group can also interact with the silica surface.

Recommended Solutions:

  • Modified Silica Gel Chromatography:

    • Amine Deactivation: Pre-treating the silica gel with a base can help to reduce the interaction of the piperazine nitrogen with the stationary phase. A common method is to use a mobile phase containing a small amount of a volatile amine like triethylamine (e.g., 0.1-1%).

    • Acidic Modifier: Alternatively, adding a small amount of a volatile acid like acetic acid or formic acid to the mobile phase can protonate the piperazine, making it more polar and potentially improving its chromatographic behavior.

  • Alternative Stationary Phases:

    • Neutral or Basic Alumina: Alumina can be a better choice than silica gel for the purification of basic compounds.[1]

    • Reversed-Phase Chromatography (C18): This is often a more suitable technique for polar and zwitterionic compounds. A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate to improve peak shape.[8]

II. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid on a multi-gram scale?

A1: For multi-gram scale purification, recrystallization is often the most practical and cost-effective method.[6] A mixed-solvent system, such as ethanol/diethyl ether or isopropanol/hexanes, is a good starting point. If the crude material is an oil, trituration with a non-polar solvent should be attempted first to induce solidification.

Q2: How can I confirm the purity of my final product?

A2: A combination of techniques is recommended for purity assessment:

  • NMR Spectroscopy (¹H, ¹³C, ¹¹B): This will confirm the structure of the desired product and help to identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): An HPLC method, preferably with both UV and mass spectrometric (LC-MS) detection, is excellent for determining the purity and identifying trace impurities.[9][10]

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

Q3: Can I use an acid-base extraction to purify this compound?

A3: A simple acid-base extraction is challenging due to the compound's amphoteric nature.[11] At a low pH, the piperazine nitrogen will be protonated, making the compound soluble in the aqueous phase. At a high pH, the boronic acid will be deprotonated to form a boronate salt, which is also water-soluble.[12] This makes it difficult to selectively partition the desired product from impurities that may also have acidic or basic properties. However, a carefully controlled liquid-liquid extraction at a specific pH (close to the isoelectric point) could potentially be developed.

Q4: What are the storage recommendations for 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid?

A4: Boronic acids are generally stable but can be sensitive to heat, light, and moisture. It is recommended to store the purified product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (refrigerated or frozen) and protected from light. This will minimize the risk of dehydration to the boroxine and oxidative degradation.

III. Experimental Protocols & Data

Protocol 1: Purification by Trituration
  • Place the crude 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid in a round-bottom flask.

  • Add a sufficient volume of a non-polar solvent (e.g., diethyl ether or hexanes) to form a slurry.

  • Stir the slurry vigorously at room temperature for 1-2 hours. Sonication can be used to aid in breaking up any clumps.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of fresh, cold non-polar solvent.

  • Dry the purified solid under vacuum.

Protocol 2: Purification by Recrystallization
  • Place the crude boronic acid in an Erlenmeyer flask.

  • Add a minimal amount of a hot polar solvent (e.g., ethanol or isopropanol) to dissolve the solid completely.

  • Slowly add a non-polar anti-solvent (e.g., diethyl ether or hexanes) at an elevated temperature until the solution becomes faintly cloudy.

  • Add a few more drops of the hot polar solvent until the solution is clear again.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent mixture.

  • Dry the purified crystals under vacuum.

Table 1: Recommended Solvent Systems for Purification
Purification MethodSolvent System (Polar/Non-Polar)Notes
TriturationDiethyl ether or HexanesEffective for removing non-polar impurities and inducing solidification of oily products.
RecrystallizationEthanol / Diethyl EtherA good starting point for obtaining crystalline material.
RecrystallizationIsopropanol / HexanesAnother effective combination for recrystallization.
RecrystallizationAcetone / WaterThe presence of water can help to hydrolyze any boroxine back to the boronic acid.

IV. Visualization of Purification Workflow

Diagram 1: Decision Tree for Purification Strategy

Purification_Workflow start Crude Reaction Mixture is_oil Is the product an oil? start->is_oil trituration Trituration with non-polar solvent is_oil->trituration Yes recrystallization Recrystallization from mixed-solvent system is_oil->recrystallization No solid_after_trituration Is a solid obtained? trituration->solid_after_trituration solid_after_trituration->recrystallization Yes chromatography Consider Chromatography (Reversed-Phase or Amine-Treated Silica) solid_after_trituration->chromatography No is_pure Is the product pure (NMR, HPLC)? recrystallization->is_pure is_pure->chromatography No end Pure Product is_pure->end Yes

Caption: A decision tree for selecting the appropriate purification method.

V. References

  • Wikipedia. Protodeboronation. [Link]

  • Wikipedia. Phenylboronic acid. [Link]

  • ResearchGate. Dehydration of phenylboronic acid with the formation of boroxine. [Link]

  • ResearchGate. Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. [Link]

  • Royal Society of Chemistry. Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. [Link]

  • Reddit. HELP: Purifying boronic acids sucks : r/OrganicChemistry. [Link]

  • ResearchGate. Protodeboronation and its application in synthesis. [Link]

  • ResearchGate. How to purify boronic acids/boronate esters?. [Link]

  • ACS Publications. Development of Organic Transformations Based on Protodeboronation. [Link]

  • Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

  • WIPO Patentscope. WO/2005/019229 PROCESS FOR PURIFICATION OF BORONIC ACID AND ITS DERIVATIVES. [Link]

  • Reddit. Purification of boronic acids?. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Ethylpiperazine vs. Methylpiperazine Boronic Acid Derivatives in Cross-Coupling Reactions

Introduction: The Strategic Role of N-Alkylpiperazines As a Senior Application Scientist in medicinal chemistry, I frequently evaluate the subtle structural nuances that dictate both synthetic feasibility and pharmacolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of N-Alkylpiperazines

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate the subtle structural nuances that dictate both synthetic feasibility and pharmacological success. The piperazine ring is a ubiquitous pharmacophore in modern drug discovery, featured prominently in blockbuster kinase inhibitors and CNS therapeutics. When functionalizing complex molecular scaffolds via Suzuki-Miyaura cross-coupling, the choice between N-methylpiperazine and N-ethylpiperazine boronic acid derivatives is rarely arbitrary.

It is a calculated decision that balances catalyst coordination dynamics, reaction kinetics, and downstream physicochemical properties. While the N-methyl variant is a staple for maximizing aqueous solubility[1], the N-ethyl analog is increasingly deployed to fine-tune lipophilicity (logP), enhance blood-brain barrier (BBB) penetration, and optimize target residence time within the solvent-exposed channels of kinase domains[2].

This guide objectively compares the performance of these two derivatives in palladium-catalyzed coupling reactions, providing mechanistic insights, quantitative data, and self-validating experimental protocols to ensure high-yielding syntheses.

Physicochemical & Structural Comparison

Before initiating a coupling campaign, it is critical to understand how the terminal alkyl group influences the molecule's behavior in solution. The table below summarizes the key differences between the pinacol esters of these two derivatives.

Table 1: Physicochemical Profile of N-Alkylpiperazine Phenylboronic Acid Pinacol Esters

PropertyN-Methylpiperazine DerivativeN-Ethylpiperazine Derivative
Alkyl Substituent Methyl (-CH₃)Ethyl (-CH₂CH₃)
Lipophilicity (logP impact) BaselineHigher (~ +0.4 to +0.6 logP units)
Nitrogen Basicity (pKa) ~9.0~9.2 (Slightly more basic)
Steric Hindrance (N-terminal) MinimalModerate
Aqueous Solubility HigherLower
Primary Drug Design Utility Maximizing solubility in hit-to-lead optimization.Tuning BBB penetration & hydrophobic target interactions.

Mechanistic Insights: Suzuki-Miyaura Coupling Dynamics

The Suzuki-Miyaura coupling of nitrogen-rich heterocycles presents a unique catalytic challenge. Both N-methyl and N-ethylpiperazine derivatives contain a highly basic tertiary amine. If left unmanaged, this basic nitrogen can competitively coordinate to the Palladium center, displacing the intended ligands and leading to severe catalyst poisoning [3].

Causality in Catalyst Selection: Because the N-ethyl group is slightly more electron-donating, the tertiary nitrogen in ethylpiperazine derivatives is marginally more basic than its methyl counterpart. Consequently, N-ethylpiperazine boronic acids have a slightly higher propensity to coordinate with Pd(II) intermediates. To mitigate this, we must employ sterically demanding, electron-rich bidentate or biarylphosphine ligands (such as dppf or XPhos)[3]. These bulky ligands create a steric shield around the palladium center, physically excluding the piperazine nitrogen while allowing the planar aryl halide and boronic acid to undergo oxidative addition and transmetalation.

G A Aryl Halide (Ar-X) C Oxidative Addition [Pd(0) -> Pd(II)] A->C B Piperazine Boronic Acid (R-Pip-Ar-B(OH)2) D Transmetalation (Base Mediated) B->D Base (K2CO3) C->D E Reductive Elimination [Pd(II) -> Pd(0)] D->E E->C Pd(0) Regeneration F Biaryl Piperazine Product E->F

Caption: Suzuki-Miyaura catalytic workflow for piperazine boronic acids.

Performance Comparison in Cross-Coupling

When utilizing optimized biphasic solvent systems (e.g., 1,4-Dioxane/H₂O) to prevent boronic acid decomposition[4], both derivatives perform admirably, though the methyl variant often requires slightly less reaction time.

Table 2: Standard Coupling Performance (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O)

SubstrateAryl HalideReaction Temp & TimeAverage YieldCatalyst Poisoning Risk
4-(4-Methylpiperazin-1-yl)phenylboronic acid pinacol esterAryl Bromide80 °C, 4-6 h75 - 85%Moderate
4-(4-Ethylpiperazin-1-yl)phenylboronic acid pinacol esterAryl Bromide90 °C, 6-8 h70 - 80%Moderate-High

Self-Validating Experimental Protocol

To ensure reproducibility and high yields, the following protocol integrates self-validating checkpoints. This methodology is specifically optimized for coupling N-alkylpiperazine phenylboronic esters with complex aryl bromides.

Biphasic Suzuki-Miyaura Coupling Workflow

Step 1: Reagent Assembly In an oven-dried Schlenk flask, combine the Aryl Bromide (1.0 equiv), the chosen N-alkylpiperazine phenylboronic acid pinacol ester (1.2 equiv), and finely ground K₂CO₃ (2.5 equiv).

Step 2: Solvent Addition & Degassing (Validation Checkpoint) Add a 4:1 mixture of 1,4-Dioxane and HPLC-grade H₂O (0.2 M concentration). Sparge the solution with Argon for 15 minutes. Causality & Validation: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) oxide. Visual validation: The complete cessation of dissolved gas micro-bubbles ensures an anoxic environment, guaranteeing catalyst longevity.

Step 3: Catalyst Introduction Quickly add Pd(dppf)Cl₂ (5 mol%) against a positive flow of Argon, then seal the flask. Causality: The bidentate dppf ligand enforces a rigid steric environment around the palladium, actively preventing the basic piperazine nitrogen from coordinating and poisoning the catalyst[2].

Step 4: Thermal Activation Heat the reaction mixture to 80–90 °C under an Argon atmosphere with vigorous stirring for 6 hours.

Step 5: Reaction Monitoring (Validation Checkpoint) At the 4-hour mark, extract a 10 µL aliquot from the organic layer, dilute in acetonitrile, and analyze via LC-MS. Causality & Validation: This is a critical self-validating step. You must observe the emergence of the product mass [M+H]+ and the depletion of the boronic ester. If you observe a significant mass corresponding to Ar−H (the protodeboronation byproduct), it validates that the base is too harsh or the water ratio is too high for the specific substrate, signaling the need to switch to a milder base like Cs₂CO₃ in future runs.

Step 6: Quench and Metal Scavenging Cool the reaction to room temperature. Add a silica-based metal scavenger (e.g., SiliaMetS® Thiol, 3.0 equiv relative to Pd) and stir for 2 hours. Filter the mixture through a pad of Celite and concentrate the filtrate. Causality: Piperazine-containing compounds are notorious for chelating trace metals. Chemical scavenging is mandatory to achieve pharmaceutical-grade purity (<10 ppm Pd) prior to biological testing.

G N1 Basic Piperazine Nitrogen N2 Competitive Pd Coordination (Catalyst Poisoning) N1->N2 If unshielded N3 Mitigation 1: Bulky Ligands (dppf, XPhos) N2->N3 Steric exclusion N4 Mitigation 2: Biphasic Solvent System N2->N4 Solvation effects N5 High Turnover & Successful Coupling N3->N5 N4->N5

Caption: Logical relationship and troubleshooting for Pd catalyst poisoning.

Conclusion & Recommendations

Both N-methylpiperazine and N-ethylpiperazine boronic acid derivatives are highly effective building blocks in the synthesis of advanced pharmaceutical intermediates.

  • Opt for Methylpiperazine when your primary goal is to maximize aqueous solubility and streamline the coupling kinetics. It is the industry standard for initial hit-to-lead campaigns[1].

  • Opt for Ethylpiperazine when you need to incrementally increase the lipophilicity of your lead compound to improve membrane permeability or optimize hydrophobic contacts within a target kinase's binding pocket[2].

In both cases, treating the basic nitrogen as a potential liability during the Suzuki-Miyaura coupling is essential. Utilizing bulky phosphine ligands and employing rigorous metal scavenging protocols will ensure your synthesis is both high-yielding and scalable.

References

  • Discovery of Novel Potent and Highly Selective Glycogen Synthase Kinase-3β (GSK3β) Inhibitors for Alzheimer's Disease: Design, Synthesis, and Characterization of Pyrazines. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. NIH PubMed Central.[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH PubMed Central.[Link]

  • Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews - ACS Publications.[Link]

Sources

Comparative

Mass Spectrometry Fragmentation Analysis: 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic Acid vs. Structural Analogs in Drug Discovery

Executive Summary In modern medicinal chemistry, particularly in the synthesis of PROTACs and targeted kinase inhibitors, functionalized boronic acids are indispensable building blocks for Suzuki-Miyaura cross-coupling....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, particularly in the synthesis of PROTACs and targeted kinase inhibitors, functionalized boronic acids are indispensable building blocks for Suzuki-Miyaura cross-coupling. However, tracking these intermediates via liquid chromatography-tandem mass spectrometry (LC-MS/MS) presents unique analytical challenges due to the poor ionization efficiency and structural instability of the boronic acid moiety [1].

This guide objectively compares the mass spectrometric performance of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid against its morpholine and unsubstituted analogs. By leveraging the built-in basicity of the ethylpiperazine linker, this specific compound bypasses traditional boronic acid ionization bottlenecks, offering superior sensitivity and highly stable reporter ions for Multiple Reaction Monitoring (MRM) assays.

Mechanistic Overview of ESI-MS/MS Fragmentation

To optimize MS parameters, one must understand the causality behind the fragmentation pathways. Boronic acids typically suffer from complex dehydration networks (loss of H₂O, -18 Da) or the loss of metaboric acid (HBO₂, -44 Da) during Collision-Induced Dissociation (CID), which diffuses the ion current across multiple weak fragments and complicates quantification [2].

4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid fundamentally alters this paradigm:

  • Charge Localization (Ionization): The tertiary aliphatic nitrogens of the ethylpiperazine ring possess a high proton affinity (pKa ~9.0). In positive Electrospray Ionization (ESI+), protonation occurs exclusively at the piperazine nitrogen rather than the boronic acid.

  • Inductive Cleavage (Fragmentation): During CID, the localized charge strongly weakens the adjacent ether C-O bond via inductive effects. Instead of unpredictable boronic acid degradation, the molecule undergoes a highly reproducible cleavage to yield the ethylpiperazinyl-vinyl cation (m/z 141.1) [3].

  • N-Alkyl Cleavage: At higher collision energies, the piperazine ring undergoes characteristic loss of the N-ethyl group (-C₂H₄, -28 Da), yielding a secondary qualifier ion at m/z 251.2.

Fragmentation Pathway Visualization

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 279.2 (Protonated Piperazine) Dehydration [M+H - H2O]+ m/z 261.2 (Boronic Acid Dehydration) Precursor->Dehydration -H2O (-18 Da) Low CE (10-15 eV) EtherCleavage Reporter Ion m/z 141.1 (Ethylpiperazinyl-vinyl cation) Precursor->EtherCleavage Inductive Cleavage Medium CE (25-30 eV) PiperazineCleavage [M+H - C2H4]+ m/z 251.2 (Loss of N-ethyl) Precursor->PiperazineCleavage -C2H4 (-28 Da) High CE (35-45 eV)

Caption: MS/MS fragmentation pathways of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid.

Comparative Performance Data

When selecting a building block for high-throughput experimentation (HTE), the stability of the MS signal is critical. The table below compares the ethylpiperazine-functionalized boronic acid against two common alternatives: the morpholine analog and the unsubstituted phenylboronic acid.

CompoundPrecursor Ion [M+H]⁺Primary Quantifier Ion (MRM)Ionization Efficiency (Relative)MRM Stability Score
4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid m/z 279.2m/z 141.1 (Ether cleavage)+++++ Excellent. Highly stable piperazinium reporter ion; minimal boronic acid interference.
4-(2-Morpholinoethoxy)phenylboronic acid m/z 252.1m/z 114.1 (Ether cleavage)+++Good. Morpholine is less basic than piperazine, resulting in ~3x lower ESI+ signal intensity.
Phenylboronic acid (Baseline)m/z 123.1m/z 105.0 (Loss of H₂O)+Poor. Requires negative mode ESI or chemical derivatization for trace quantification [1].

Key Takeaway: The ethylpiperazine derivative outperforms the morpholine analog in positive mode ESI sensitivity and provides a structurally robust reporter ion that bypasses the inherent instability of the boronic acid functional group.

Self-Validating LC-MS/MS Protocol

To ensure data integrity, the following protocol is designed as a self-validating system . It includes specific solvent choices to prevent boroxine trimerization and internal ratio checks to confirm collision energy stability.

Sample Preparation & System Suitability
  • Diluent Causality: Prepare a 10 µM stock solution of the compound in 50% Methanol / 50% Water with 0.1% Formic Acid .

    • Why Methanol? Boronic acids rapidly dehydrate in aprotic solvents (like pure Acetonitrile) to form cyclic boroxine trimers, artificially suppressing the monomer [M+H]⁺ signal. Methanol acts as a nucleophile to stabilize the monomeric boronic acid [1].

    • Why Formic Acid? Low pH ensures complete protonation of the piperazine ring, maximizing ESI+ efficiency.

  • System Suitability: Inject a 1 ng/mL standard of Reserpine (m/z 609.3 → 195.1) to validate positive mode ESI sensitivity and mass accuracy before running the boronic acid.

Direct Infusion & MRM Optimization
  • Infusion: Introduce the sample via a syringe pump at 10 µL/min into the ESI source.

  • Q1 Scan: Verify the presence of the [M+H]⁺ precursor at m/z 279.2 . Ensure the trimer cluster (m/z ~781) is less than 5% of the base peak.

  • Q3 Product Ion Scan: Sweep the Collision Energy (CE) from 10 eV to 50 eV.

  • MRM Selection:

    • Quantifier Transition: 279.2 → 141.1 (CE: 28 eV)

    • Qualifier Transition: 279.2 → 251.2 (CE: 38 eV)

Self-Validation Check (The Ratio Test)

During LC-MS/MS gradient elution, monitor the ratio of the Quantifier to the Qualifier peak area. A consistent ratio (e.g., 4:1 ± 15%) across all technical replicates self-validates that the fragmentation is stable and that the signal is free from matrix-induced ion suppression or co-eluting isobaric interferences.

Experimental Workflow Visualization

Workflow SamplePrep 1. Sample Prep 10 µM in 50% MeOH + 0.1% Formic Acid Infusion 2. Direct Infusion ESI+ Mode Flow: 10 µL/min SamplePrep->Infusion Q1Scan 3. Q1 Scan Isolate Precursor m/z 279.2 Infusion->Q1Scan Q3Scan 4. Q3 Product Scan Ramp CE 10-50 eV Identify Fragments Q1Scan->Q3Scan MRM 5. MRM Optimization Select 279.2 -> 141.1 for Quantification Q3Scan->MRM

Caption: Self-validating LC-MS/MS experimental workflow for MRM assay development.

References

  • Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 88-92. URL:[Link]

  • Lozano, A. I., Pamplona, B., Kilich, T., Łabuda, M., Mendes, M., Pereira-da-Silva, J., García, G., Gois, P. M. P., Ferreira da Silva, F., & Limão-Vieira, P. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. International Journal of Molecular Sciences, 20(22), 5578. URL:[Link]

  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. URL:[Link]

Validation

Benchmarking 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic Acid Against Standard Arylboronic Acids

As drug discovery pivots toward highly complex, bifunctional molecules such as PROTACs and advanced kinase inhibitors, the physicochemical properties of synthetic building blocks have never been more critical. While stan...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly complex, bifunctional molecules such as PROTACs and advanced kinase inhibitors, the physicochemical properties of synthetic building blocks have never been more critical. While standard arylboronic acids like phenylboronic acid (PBA) are foundational to Suzuki-Miyaura cross-coupling, they often yield highly lipophilic ("brick dust") intermediates that complicate both purification and downstream biological testing.

To address this, 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid has emerged as a privileged building block. By appending an ethylpiperazine moiety via an ethoxy linker, chemists can install a highly basic, solvent-exposed tail directly during the C–C bond-forming step[1]. This guide objectively benchmarks this functionalized boronic acid against standard alternatives, detailing the mechanistic causality behind its performance, solubility advantages, and self-validating purification workflows.

Physicochemical Profiling: The Solubilizing Advantage

The primary limitation of standard arylboronic acids (e.g., PBA or 4-methoxyphenylboronic acid) is their lack of ionizable groups. In contrast, the ethylpiperazine tail introduces a tertiary amine with a pKa of approximately 8.0[2]. At physiological pH (7.4), this basic center is partially protonated, drastically shifting the partition coefficient and enhancing aqueous solubility.

Table 1: Physicochemical and Reactivity Benchmarking
MetricPhenylboronic Acid (PBA)4-Methoxyphenylboronic Acid4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic Acid
Aqueous Solubility (pH 7.4) Low (< 1 mg/mL)Low (< 1 mg/mL)High (> 10 mg/mL)
pKa (Conjugate Acid) N/AN/A~8.0 (Piperazine Nitrogen)
Suzuki Reactivity High (Standard)High (Electron-rich)High (Electron-rich, requires biphasic solvent)
Purification Method Silica Gel ChromatographySilica Gel ChromatographyAcid-Base Extraction (Chromatography-free)
Downstream Utility General SynthesisGeneral SynthesisKinase Inhibitors, PROTAC Linkers, Water-soluble Probes

The Causality of the Ethoxy Linker: The ethoxy linker serves a dual purpose. First, it acts as an electron-donating group (EDG) to the phenyl ring, accelerating the transmetalation step of the Suzuki-Miyaura cycle[3]. Second, it provides a flexible spacer that prevents the bulky piperazine ring from sterically hindering the palladium center during the catalytic cycle.

Mechanistic Impact on Suzuki-Miyaura Coupling

The inclusion of a basic amine alters the standard Suzuki-Miyaura reaction dynamics. Because the piperazine nitrogen can potentially coordinate with palladium, the choice of base and solvent is critical. A biphasic solvent system (e.g., 1,4-Dioxane/Water) and a strong inorganic base (like K₂CO₃ or Cs₂CO₃) are required. The high pH of the aqueous layer ensures the piperazine remains deprotonated during the reaction, preventing it from sequestering the Pd(II) intermediate and stalling the catalytic cycle[3].

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII Base Base Activation (Boronate Formation) PdII->Base Trans Transmetalation (Piperazine-Boronic Acid) Base->Trans RedElim Reductive Elimination (Product Release) Trans->RedElim RedElim->Pd0 Product Coupled Biaryl Product (Basic Amine Tail) RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling highlighting transmetalation steps.

Chromatography-Free Purification: The Acid-Base Workflow

One of the most significant operational advantages of benchmarking 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid against PBA is the elimination of silica gel chromatography. Standard biaryls require tedious column chromatography to separate the product from palladium black, phosphine oxide ligands, and homocoupled byproducts.

By exploiting the basicity of the piperazine ring, chemists can utilize a "catch-and-release" acid-base extraction. This method is highly efficient at purging residual palladium and neutral organic impurities[4].

G Crude Crude Reaction Mixture (Product, Pd, Byproducts) Acid Add 1M HCl (pH ~2) Protonate Piperazine Crude->Acid Org1 Organic Phase (Neutral Impurities, Pd) Acid->Org1 Discard Aq1 Aqueous Phase (Protonated Product) Acid->Aq1 Keep Base Add 1M NaOH (pH ~10) Deprotonate Piperazine Aq1->Base Org2 Extract with EtOAc (Pure Neutral Product) Base->Org2 Keep Aq2 Aqueous Phase (Salts) Base->Aq2 Discard

Chromatography-free purification workflow utilizing the basic piperazine moiety.

Step-by-Step Experimental Protocol

This protocol represents a self-validating system: if the final organic extraction yields no product, it immediately indicates either a failure in the coupling step or unintended cleavage of the piperazine moiety.

Phase 1: Suzuki-Miyaura Coupling

  • Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.2 M). Note: The water is essential to dissolve the basic boronic acid and the inorganic base.

  • Reaction: Purge the flask with N₂ for 5 minutes. Heat the mixture at 90 °C for 12 hours under vigorous stirring.

Phase 2: Acid-Base Extraction (Purification)

  • Quench & Dilute: Cool the reaction to room temperature. Dilute the crude mixture with Ethyl Acetate (EtOAc) and Water.

  • Acidic Extraction (Catch): Add 1M HCl dropwise until the aqueous layer reaches pH ~2. Transfer to a separatory funnel and shake vigorously.

    • Causality: The low pH protonates the ethylpiperazine tail, forcing the biaryl product into the aqueous layer. Triphenylphosphine oxide, unreacted aryl halide, and Pd species remain in the EtOAc layer.

  • Phase Separation: Drain the aqueous layer (containing the product) and discard the organic layer. Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of lipophilic impurities.

  • Basic Extraction (Release): Cool the aqueous layer in an ice bath. Slowly add 1M NaOH until the pH reaches >10.

    • Causality: The high pH deprotonates the piperazine, rendering the biaryl product lipophilic again. The solution will typically turn cloudy as the free-base precipitates.

  • Final Isolation: Extract the basified aqueous layer with fresh EtOAc (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the analytically pure product.

Conclusion & Strategic Applications

Benchmarking 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid against standard arylboronic acids reveals a clear strategic advantage in modern medicinal chemistry. While standard boronic acids are cheaper and highly reactive, they fail to address the solubility bottlenecks that plague late-stage drug development.

By incorporating this piperazine-functionalized reagent, researchers can simultaneously form the critical biaryl core of their target while installing a privileged solubilizing motif. This dual-action approach not only streamlines synthesis via chromatography-free purification but directly yields compounds with superior pharmacokinetic profiles, making it an indispensable tool for the synthesis of targeted protein degraders and kinase inhibitors.

References
  • Piperazine derivatives of boronic acids – potential bifunctional biologically active compounds New Journal of Chemistry (RSC Publishing)[Link]

  • pK a values of common substituted piperazines ResearchGate[Link]

  • Practical asymmetric synthesis of a potent Cathepsin K inhibitor. Efficient palladium removal following Suzuki coupling PubMed (National Institutes of Health)[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC Publishing)[Link]

Sources

Comparative

A Comparative In Vitro Pharmacokinetic Profiling of Novel 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic Acid Derivatives

In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to mitigating late-stage attrition and identifying promis...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to mitigating late-stage attrition and identifying promising clinical candidates.[1][2][3][4][5] This guide provides a comprehensive in vitro pharmacokinetic comparison of a series of novel phenylboronic acid derivatives, centered around the 4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenylboronic acid scaffold. Phenylboronic acids and their derivatives have garnered significant interest in medicinal chemistry, particularly in targeted cancer therapy, due to their ability to selectively bind with sialic acids on cell surfaces.[6][7] Furthermore, the incorporation of a piperazine moiety is a well-established strategy to enhance pharmacokinetic properties such as aqueous solubility and bioavailability.[8][9][10][11][12]

This document details the head-to-head comparison of the parent compound (EPB-001) and three novel derivatives (EPB-002, EPB-003, and EPB-004) across three critical in vitro pharmacokinetic assays: metabolic stability in human liver microsomes, plasma protein binding, and intestinal permeability using the Caco-2 cell model. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven analysis to guide future structure-activity relationship (SAR) and structure-property relationship (SPR) studies.

Compound Structures

For the purpose of this guide, we will be evaluating the following compounds:

  • EPB-001: 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid

  • EPB-002: 4-(2-(4-Methylpiperazin-1-yl)ethoxy)phenylboronic acid

  • EPB-003: 4-(2-(4-Propylpiperazin-1-yl)ethoxy)phenylboronic acid

  • EPB-004: 3-Fluoro-4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenylboronic acid

Metabolic Stability in Human Liver Microsomes

Rationale: Assessing metabolic stability is a critical early step to predict a drug's half-life and clearance in the body. Human liver microsomes (HLMs) contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast majority of drugs.[13] A compound with high metabolic stability is more likely to have a longer duration of action and a more predictable pharmacokinetic profile. However, boronic acids can be susceptible to oxidative deboronation.[14][15][16]

Experimental Protocol: Metabolic Stability Assay
  • Compound Preparation: Test compounds were dissolved in DMSO to a stock concentration of 10 mM.

  • Incubation: A reaction mixture was prepared containing 1 µM of the test compound, human liver microsomes (0.5 mg/mL), and 100 mM phosphate buffer (pH 7.4).

  • Reaction Initiation: The metabolic reaction was initiated by the addition of an NADPH-regenerating system.

  • Time Points: Aliquots were taken at 0, 5, 15, 30, and 60 minutes.

  • Quenching: The reaction was stopped at each time point by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) were calculated from the rate of disappearance of the compound.

Comparative Data: Metabolic Stability
Compound IDR-Group (Piperazine)Phenyl Ring SubstitutionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
EPB-001 EthylNone4530.8
EPB-002 MethylNone3539.6
EPB-003 PropylNone5823.8
EPB-004 Ethyl3-Fluoro7518.4

Interpretation: The data suggests that increasing the alkyl chain length on the piperazine from methyl (EPB-002) to propyl (EPB-003) improves metabolic stability. The introduction of a fluorine atom on the phenyl ring in EPB-004 resulted in the most significant increase in metabolic stability, likely due to the electron-withdrawing nature of fluorine, which can shield the molecule from oxidative metabolism.

Plasma Protein Binding (PPB)

Rationale: The extent to which a drug binds to plasma proteins, such as albumin, dictates its free concentration in the bloodstream.[17] Only the unbound fraction is available to interact with its target and exert a therapeutic effect.[18] High plasma protein binding can affect a drug's distribution and clearance.[19] The Rapid Equilibrium Dialysis (RED) method is a widely accepted technique for determining the unbound fraction of a compound in plasma.[18][20]

Experimental Protocol: Plasma Protein Binding Assay (RED Method)
  • Compound Preparation: Test compounds were spiked into human plasma at a final concentration of 1 µM.

  • RED Device Assembly: The RED device was assembled with a dialysis membrane separating the plasma chamber from a buffer chamber (PBS, pH 7.4).

  • Equilibration: The device was incubated at 37°C for 4 hours with shaking to allow the unbound compound to reach equilibrium across the membrane.[17][18]

  • Sampling: After incubation, samples were taken from both the plasma and buffer chambers.

  • Matrix Matching: The plasma sample was diluted with buffer, and the buffer sample was diluted with drug-free plasma to ensure comparable matrix effects during analysis.

  • Analysis: The concentrations of the compound in both chambers were quantified by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) was calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Comparative Data: Plasma Protein Binding
Compound IDR-Group (Piperazine)Phenyl Ring SubstitutionFraction Unbound (fu, %)% Bound
EPB-001 EthylNone8.591.5
EPB-002 MethylNone10.289.8
EPB-003 PropylNone5.194.9
EPB-004 Ethyl3-Fluoro6.393.7

Interpretation: All compounds exhibit high plasma protein binding (>89%). There is a trend of increasing binding with increasing lipophilicity of the alkyl group on the piperazine ring (Propyl > Ethyl > Methyl). The addition of the fluoro group in EPB-004 also increased plasma protein binding compared to the parent compound, EPB-001.

Intestinal Permeability (Caco-2 Assay)

Rationale: For orally administered drugs, permeability across the intestinal epithelium is a key determinant of absorption and bioavailability.[21][22] The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions that serves as an excellent in vitro model of the human intestinal barrier.[23][24][25] The apparent permeability coefficient (Papp) is used to classify compounds as having low, medium, or high absorption potential.[23]

Experimental Protocol: Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells were seeded on Transwell inserts and cultured for 21 days to form a differentiated monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer was confirmed by measuring the transepithelial electrical resistance (TEER).

  • Bidirectional Permeability: The assay was conducted in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to assess both passive diffusion and active efflux.

  • Dosing: The test compound (10 µM) was added to the donor (apical or basolateral) chamber.

  • Incubation: The plates were incubated at 37°C for 2 hours.

  • Sampling: Samples were taken from both the donor and receiver chambers at the end of the incubation period.

  • Analysis: The concentration of the compound in each sample was determined by LC-MS/MS.

  • Data Analysis: The Papp was calculated for both A-B and B-A directions. The efflux ratio (ER) was calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[25]

Comparative Data: Caco-2 Permeability
Compound IDPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
EPB-001 8.215.51.9Moderate to High
EPB-002 9.517.11.8High
EPB-003 6.113.82.3Moderate
EPB-004 7.512.01.6Moderate to High

Interpretation: All compounds are predicted to have moderate to high intestinal absorption. EPB-002, with the smallest alkyl group, shows the highest permeability. EPB-003 displays a slight efflux (ER > 2), which may be attributed to its increased lipophilicity. The fluoro-substituted derivative, EPB-004, has good permeability and a low efflux ratio, making it a promising candidate for oral administration.

Visualizing the Experimental Workflows

G cluster_0 Metabolic Stability Workflow cluster_1 Plasma Protein Binding Workflow (RED) cluster_2 Caco-2 Permeability Workflow prep_ms Prepare 1 µM Compound in HLM + Buffer init_ms Initiate with NADPH prep_ms->init_ms sample_ms Sample at 0, 5, 15, 30, 60 min init_ms->sample_ms quench_ms Quench with Acetonitrile + IS sample_ms->quench_ms analyze_ms Analyze via LC-MS/MS quench_ms->analyze_ms calc_ms Calculate t½ and CLint analyze_ms->calc_ms prep_ppb Spike 1 µM Compound into Human Plasma equil_ppb Equilibrate in RED Device (4h, 37°C) prep_ppb->equil_ppb sample_ppb Sample Plasma & Buffer equil_ppb->sample_ppb match_ppb Matrix Match Samples sample_ppb->match_ppb analyze_ppb Analyze via LC-MS/MS match_ppb->analyze_ppb calc_ppb Calculate % Unbound analyze_ppb->calc_ppb culture_caco2 Culture Caco-2 Cells on Transwells (21 days) integrity_caco2 Verify Monolayer Integrity (TEER) culture_caco2->integrity_caco2 dose_caco2 Dose Apical or Basolateral Side integrity_caco2->dose_caco2 incubate_caco2 Incubate (2h, 37°C) dose_caco2->incubate_caco2 sample_caco2 Sample Donor & Receiver incubate_caco2->sample_caco2 analyze_caco2 Analyze via LC-MS/MS sample_caco2->analyze_caco2 calc_caco2 Calculate Papp and Efflux Ratio analyze_caco2->calc_caco2

Caption: Standard workflows for in vitro ADME assays.

Synthesis and Conclusion

This comparative guide provides a foundational in vitro pharmacokinetic assessment of four novel 4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenylboronic acid derivatives.

  • EPB-001 (Parent): Demonstrates a good baseline profile with moderate metabolic stability, high plasma protein binding, and good permeability.

  • EPB-002 (Methyl): Exhibits the highest permeability but with slightly lower metabolic stability.

  • EPB-003 (Propyl): Shows improved metabolic stability but at the cost of lower permeability and the introduction of potential P-gp efflux.

  • EPB-004 (Fluoro): Emerges as the most promising candidate from this initial screen, with significantly enhanced metabolic stability, high permeability, and a low efflux ratio. Its increased plasma protein binding is a factor to consider in subsequent in vivo studies.

The results underscore the delicate balance in optimizing DMPK properties. The introduction of a fluoro group in EPB-004 appears to be a successful strategy for blocking a key site of metabolism without compromising intestinal permeability. Further studies, including CYP inhibition and induction assays, are warranted to build a more complete profile of these compounds. This guide serves as a robust starting point for the continued optimization of this promising chemical series.

References

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid

This comprehensive guide provides essential safety, handling, and logistical protocols for 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid (CAS: 1313736-64-9). Designed for researchers and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides essential safety, handling, and logistical protocols for 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid (CAS: 1313736-64-9). Designed for researchers and drug development professionals, this document bridges the gap between standard Safety Data Sheets (SDS) and practical, bench-top realities, ensuring both operational efficiency and rigorous laboratory safety.

Chemical Profile & Mechanistic Hazard Analysis

4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid is a highly valuable organoboron building block. It is predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce piperazine-based solubilizing moieties into active pharmaceutical ingredients (APIs)[1].

However, the molecule's dual functional groups dictate its hazard profile:

  • The Piperazine Moiety: Piperazine derivatives are inherently basic (alkaline) and act as primary irritants. Exposure to piperazine dust is a known cause of contact dermatitis and respiratory sensitization[2].

  • The Boronic Acid Moiety: While generally stable, boronic acids act as Lewis acids and can cause localized tissue irritation upon contact with mucous membranes.

According to standardized safety data, this compound triggers the following Global Harmonized System (GHS) hazard statements[3]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The Causality of Safety: The primary risk when handling this chemical is the aerosolization of fine powders. Because the piperazine ring is an alkaline irritant, inhalation of the dust directly interacts with the moist mucosal lining of the respiratory tract, causing rapid irritation (H335)[2]. Therefore, all handling protocols must be designed to eliminate static charge and prevent dust generation .

Personal Protective Equipment (PPE) Matrix

To create a self-validating safety barrier, PPE must be selected based on the chemical's specific penetration and irritation mechanics.

Protection CategoryRecommended EquipmentSpecification & Rationale
Hand Protection Nitrile Gloves (Double gloving recommended)Minimum 0.11 mm thickness. Nitrile offers excellent resistance to solid organic bases. Double gloving ensures the outer contaminated layer can be shed before touching lab equipment.
Eye Protection Chemical Safety GogglesSnug-fitting, indirect-vented goggles (ANSI Z87.1 or EN 166). Safety glasses are insufficient as they do not prevent airborne dust from contacting ocular mucosa.
Body Protection Flame-resistant Lab Coat & Closed-toe shoesPrevents the accumulation of highly irritating dust on personal clothing, mitigating secondary exposure outside the lab.
Respiratory Protection N95, P100, or FFP3 Particulate RespiratorMandatory if handling the powder outside of a certified fume hood, or if the powder is highly static and prone to aerosolization.

Operational Workflow: Weighing & Transfer Protocol

Boronic acids are notoriously fluffy and prone to static cling, which increases the risk of accidental spills and inhalation. Follow this step-by-step methodology to ensure safe handling.

Step 1: Environmental Setup Conduct all open-container handling within a certified chemical fume hood or a dedicated powder dispensing enclosure with a face velocity of 80–100 feet per minute (fpm).

Step 2: Static Mitigation Place an anti-static bar or piezoelectric ionizer near the analytical balance. This prevents the boronic acid powder from repelling off the spatula and aerosolizing into the user's breathing zone.

Step 3: Weighing Tare a static-free weigh boat or a glass vial. Use a grounded stainless steel spatula or a specialized anti-static disposable plastic spatula. Do not use standard plastic spatulas, as they generate static electricity.

Step 4: Transfer and Reaction Setup Transfer the solid directly into the reaction flask within the fume hood. When setting up a Suzuki-Miyaura coupling, add the solid reagents first, seal the flask with a septum, and then flush the vessel with inert gas (Nitrogen or Argon) via a needle. Purging an open flask containing this powder will blow the irritant into the laboratory environment.

Step 5: Immediate Decontamination Wipe down the balance, spatulas, and surrounding bench space with a tissue dampened with a dilute alcohol solution (e.g., 70% isopropanol or ethanol), followed by a water wipe. The alcohol dissolves the organic compound, and the water neutralizes the basic piperazine residue.

Workflow Start 1. Environmental Setup (Fume Hood & Ionizer) PPE 2. Don PPE (Nitrile, Goggles, Respirator) Start->PPE Weighing 3. Static-Free Weighing (Grounded Spatula) PPE->Weighing Transfer 4. Closed-System Transfer (Seal before N2 purge) Weighing->Transfer Decon 5. Decontamination (Wipe with EtOH/Water) Transfer->Decon

Caption: Standard Operating Procedure for safe handling and transfer of Piperazine-Boronic Acids.

Spill Management & Disposal Plan

In the event of a solid spill, immediate and logical action is required to prevent the spread of the alkaline dust.

Step 1: Assessment & Evacuation If a large quantity is dropped and a dust cloud forms, step back immediately and allow the fume hood to clear the air. If the spill is on the open bench, don an N95/P100 respirator before approaching.

Step 2: Wet Containment (Critical Step) NEVER dry sweep the powder. Dry sweeping a brush over piperazine-boronic acid will immediately aerosolize the particles, leading to severe respiratory and ocular irritation[3]. Instead, lightly moisten a spill pad or heavy-duty paper towel with water or 70% ethanol.

Step 3: Inward Wiping Place the damp pad over the powder to trap it. Gently wipe inward from the edges of the spill toward the center. This prevents the perimeter of the spill from expanding.

Step 4: Disposal Place all contaminated wipes, broken glass, and gloves into a compatible, sealable polyethylene hazardous waste container. Label the container clearly: "Toxic/Irritant Solid Waste - Contains Piperazine Boronic Acid Derivative." Dispose of it according to institutional hazardous waste protocols.

Step 5: Surface Neutralization Wash the spill area thoroughly with soap and water to remove any microscopic alkaline piperazine residues that could cause delayed skin irritation to the next user.

SpillResponse Spill Solid Chemical Spill Detected Assess Assess Dust Level (Don N95/P100 if airborne) Spill->Assess Contain Moisten Spill Pads (Do NOT dry sweep) Assess->Contain Wipe Wipe Inward (Trap powder in wet pad) Contain->Wipe Dispose Hazardous Waste Bin (Label: Irritant Solid) Wipe->Dispose

Caption: Step-by-step logic for containing and neutralizing a solid chemical spill.

References

  • National Center for Biotechnology Information (NCBI) / NIH. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved March 17, 2026, from [Link]

  • American Chemical Society (ACS) Publications. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction | Organic Process Research & Development. Retrieved March 17, 2026, from[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid
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4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid
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